C.I. Acid yellow 200
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C20H13ClN4Na2O7S2 |
|---|---|
Molecular Weight |
566.9 g/mol |
IUPAC Name |
disodium;2-[[1-(2-chloro-5-sulfonatophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C20H15ClN4O7S2.2Na/c1-11-18(20(26)25(24-11)17-10-13(33(27,28)29)7-8-15(17)21)23-22-16-9-6-12-4-2-3-5-14(12)19(16)34(30,31)32;;/h2-10,18H,1H3,(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2 |
InChI Key |
MIHOYZILGVCGCK-UHFFFAOYSA-L |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=C(C3=CC=CC=C3C=C2)S(=O)(=O)[O-])C4=C(C=CC(=C4)S(=O)(=O)[O-])Cl.[Na+].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to C.I. Acid Yellow 200: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Acid Yellow 200 is a synthetic dye belonging to the acid dye and single azo class categories. Acid dyes are water-soluble anionic dyes that are applied to fibers such as silk, wool, nylon, and modified acrylic fibers from a neutral to acid dyebath. The "C.I." in its name stands for Colour Index, a globally recognized system for classifying and identifying colorants. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of this compound, tailored for a scientific audience.
Chemical Structure and Identification
This compound is characterized by a complex aromatic structure containing an azo group (-N=N-), which acts as the chromophore responsible for its color. The presence of sulfonate groups imparts water solubility and allows it to bind to protein and polyamide fibers through ionic interactions.
The chemical structure of this compound is presented below:
Caption: The chemical structure of this compound, illustrating the azo linkage and sulfonate groups.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| C.I. Name | This compound |
| C.I. Number | 18930 |
| CAS Number | 6359-95-1[1] |
| Molecular Formula | C₂₀H₁₃ClN₄Na₂O₇S₂[1] |
| IUPAC Name | disodium;2-[[1-(2-chloro-5-sulfonatophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]naphthalene-1-sulfonate |
Physicochemical Properties
Quantitative data on the physical properties of this compound are not extensively reported in publicly available literature. A Safety Data Sheet for the compound explicitly states "no data available" for several key physical properties. The following table summarizes the available information.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 566.9 g/mol [1] |
| Physical State | Solid, Powder |
| Color | Brilliant Yellow |
| Melting Point | No data available |
| Boiling Point | No data available |
| Solubility | Soluble in water |
| UV-Vis Absorption Maximum (λmax) | No data available |
Synthesis of this compound
The synthesis of this compound is a two-step process characteristic of azo dye production: diazotization followed by azo coupling.
-
Diazotization: The process begins with the diazotization of an aromatic amine, in this case, 2-Aminonaphthalene-1-sulfonic acid. This reaction is typically carried out in an acidic medium (e.g., with hydrochloric acid) and at low temperatures (0-5 °C) with the addition of sodium nitrite to form a diazonium salt.
-
Azo Coupling: The resulting diazonium salt is then coupled with a coupling component, 4-Chloro-3-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid. This electrophilic substitution reaction forms the stable azo dye.
The overall synthesis pathway is depicted in the following diagram:
Caption: Diagram illustrating the two-step synthesis of this compound.
Experimental Protocols
Representative Protocol for Azo Dye Synthesis
The following is a generalized experimental protocol for the synthesis of an azo dye, which can be adapted for the synthesis of this compound.
Materials:
-
Aromatic amine (e.g., 2-Aminonaphthalene-1-sulfonic acid)
-
Coupling component (e.g., 4-Chloro-3-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃)
-
Ice
-
Distilled water
Procedure:
Part 1: Diazotization
-
Dissolve the aromatic amine in a dilute solution of hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution, maintaining the temperature below 5 °C.
-
Stir the mixture for 15-30 minutes at this temperature to ensure complete formation of the diazonium salt.
Part 2: Azo Coupling
-
In a separate beaker, dissolve the coupling component in a dilute aqueous solution of sodium hydroxide or sodium carbonate.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold coupling component solution with constant stirring.
-
Maintain the temperature below 5 °C and continue stirring for 30-60 minutes. The azo dye will precipitate out of the solution.
-
Isolate the dye by filtration, wash with cold water, and dry.
General Protocol for Acid Dye Characterization
The characterization of a synthesized acid dye like this compound involves several analytical techniques to confirm its structure and purity.
1. Spectroscopic Analysis:
-
UV-Visible (UV-Vis) Spectroscopy: Dissolve a small, accurately weighed sample of the dye in a suitable solvent (e.g., water) to a known concentration. Record the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax), which is characteristic of the dye's chromophore.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Obtain the FTIR spectrum of the solid dye to identify characteristic functional groups, such as N=N stretching (azo group), S=O stretching (sulfonate group), and aromatic C-H and C=C bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Dissolve the dye in a suitable deuterated solvent (e.g., D₂O) and acquire ¹H and ¹³C NMR spectra to elucidate the detailed molecular structure.
2. Chromatographic Analysis:
-
High-Performance Liquid Chromatography (HPLC): Use a suitable mobile and stationary phase to assess the purity of the dye and to separate it from any unreacted starting materials or side products.
3. Mass Spectrometry (MS):
-
Employ techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) to determine the molecular weight of the dye and confirm its molecular formula.
The following diagram outlines a general workflow for the characterization of an acid dye:
Caption: A flowchart depicting the typical analytical workflow for the characterization of a synthesized acid dye.
Applications and Safety
Conclusion
This compound is a significant member of the acid azo dye family, with specific applications in the textile industry. While detailed quantitative physicochemical data are sparse, its chemical identity and synthesis pathway are well-established. The provided general experimental protocols for synthesis and characterization offer a solid foundation for researchers and scientists working with this or structurally similar dyes. Further research to determine its specific physical, spectral, and toxicological properties would be beneficial for a more complete understanding and safer handling of this compound.
References
C.I. Acid Yellow 200 molecular formula and weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties of C.I. Acid Yellow 200, alongside detailed experimental protocols relevant to its application and study.
Chemical and Physical Properties
This compound is a single azo class acid dye.[1] Its fundamental properties are summarized in the table below.
| Property | Value |
| C.I. Name | Acid Yellow 200 |
| C.I. Number | 18930 |
| CAS Registry Number | 6359-95-1 |
| Molecular Formula | C₂₀H₁₃ClN₄Na₂O₇S₂[1] |
| Molecular Weight | 566.9 g/mol [1] |
| Class | Single Azo |
| Application | Primarily used for wool dyeing.[1] |
Experimental Protocols
While specific experimental protocols for this compound are not extensively detailed in publicly available literature, the following sections provide generalized methodologies for working with acid dyes based on established procedures for similar compounds. These protocols are intended to serve as a starting point for experimental design.
This protocol outlines a typical batch adsorption experiment to evaluate the removal of an acid dye from water using an adsorbent material.
Objective: To determine the adsorption capacity of a selected adsorbent for an acid yellow dye.
Materials and Equipment:
-
C.I. Acid Yellow dye
-
Adsorbent material (e.g., activated carbon, biochar, bentonite)
-
Erlenmeyer flasks (250 mL or 300 mL)
-
Rotary incubator shaker
-
pH meter
-
UV-Vis Spectrophotometer
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
Methodology:
-
Preparation of Dye Stock Solution: Prepare a stock solution of the acid yellow dye of a known concentration (e.g., 100 ppm) in deionized water.
-
Batch Adsorption Experiments:
-
In a series of Erlenmeyer flasks, add a fixed volume of the dye solution (e.g., 100 mL).
-
Adjust the initial pH of the solutions to desired values using 0.1 M HCl or 0.1 M NaOH.
-
Add a pre-weighed amount of the adsorbent to each flask.
-
Place the flasks on a rotary shaker and agitate at a constant speed (e.g., 200 rpm) at a controlled temperature for a specified contact time.
-
-
Analysis:
-
After the desired contact time, withdraw samples and centrifuge or filter to separate the adsorbent.
-
Measure the final concentration of the dye in the supernatant using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength.
-
-
Data Evaluation: The amount of dye adsorbed per unit mass of adsorbent (q_e, in mg/g) can be calculated using the following equation:
q_e = (C_0 - C_e) * V / m
Where:
-
C₀ and Cₑ are the initial and equilibrium concentrations of the dye (mg/L), respectively.
-
V is the volume of the solution (L).
-
m is the mass of the adsorbent (g).
-
Experimental Parameters to Investigate:
-
Effect of pH: Vary the initial pH of the dye solution (e.g., from 2 to 12) to determine the optimal pH for adsorption.
-
Effect of Adsorbent Dose: Vary the amount of adsorbent while keeping the dye concentration and volume constant.
-
Effect of Initial Dye Concentration: Vary the initial concentration of the dye solution.
-
Effect of Contact Time: Collect aliquots at different time intervals to determine the equilibrium time.
References
An In-depth Technical Guide to the Synthesis and Manufacturing of C.I. Acid Yellow 200
For Researchers, Scientists, and Drug Development Professionals
Abstract
C.I. Acid Yellow 200 is a significant monoazo acid dye utilized primarily in the textile industry for dyeing wool and other protein fibers. This technical guide provides a comprehensive overview of its synthesis and manufacturing process, intended for an audience with a strong background in organic chemistry and chemical engineering. The synthesis involves a two-step process: the diazotization of 2-Aminonaphthalene-1-sulfonic acid followed by an azo coupling reaction with 4-Chloro-3-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid. This document details the underlying chemistry, provides representative experimental protocols, summarizes key quantitative data, and outlines the industrial manufacturing workflow.
Introduction
This compound, with the CAS Registry Number 6359-95-1, is a synthetic organic dye belonging to the single azo class of compounds.[1] Its molecular formula is C₂₀H₁₃ClN₄Na₂O₇S₂ with a molecular weight of 566.9 g/mol .[1] The presence of sulfonic acid groups imparts water solubility, a crucial characteristic for its application in aqueous dyeing processes. The brilliant yellow hue of Acid Yellow 200 makes it a valuable colorant for wool.[1] Understanding the synthesis and manufacturing of this dye is essential for process optimization, quality control, and the development of novel dye structures.
Synthesis Pathway
The synthesis of this compound is a classic example of azo dye formation, proceeding through two fundamental reactions: diazotization and azo coupling.
Diagram of the Synthesis Pathway for this compound:
Caption: Synthesis pathway of this compound.
Step 1: Diazotization of 2-Aminonaphthalene-1-sulfonic acid
In the first step, the primary aromatic amine, 2-Aminonaphthalene-1-sulfonic acid, is converted to its corresponding diazonium salt. This reaction is conducted in an acidic medium, typically with hydrochloric acid, and at a low temperature (0-5 °C) to ensure the stability of the highly reactive diazonium salt. Sodium nitrite is added to the acidic solution of the amine to generate nitrous acid in situ, which then reacts with the amine to form the diazonium salt.
Step 2: Azo Coupling
The freshly prepared diazonium salt is then immediately reacted with the coupling component, 4-Chloro-3-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid. This electrophilic aromatic substitution reaction results in the formation of the azo bond (-N=N-), which is the chromophore responsible for the color of the dye. The coupling reaction is typically carried out in a controlled pH environment to facilitate the reaction.
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound, based on general procedures for monoazo acid dyes.
Diazotization of 2-Aminonaphthalene-1-sulfonic acid
-
Preparation of the Amine Slurry: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, a molar equivalent of 2-Aminonaphthalene-1-sulfonic acid is suspended in water.
-
Acidification: Concentrated hydrochloric acid (2.5-3.0 molar equivalents) is added to the suspension. The mixture is then cooled to 0-5 °C using an ice bath, with continuous stirring.
-
Nitrite Addition: A solution of sodium nitrite (1.0-1.1 molar equivalents) in water is added dropwise to the cold amine slurry over a period of 30-60 minutes. The temperature must be strictly maintained between 0-5 °C throughout the addition to prevent the decomposition of the diazonium salt.
-
Completion of Diazotization: After the addition of sodium nitrite is complete, the reaction mixture is stirred for an additional 30 minutes at 0-5 °C. The completion of the diazotization can be checked by testing for the absence of the primary aromatic amine and the presence of excess nitrous acid using starch-iodide paper. Any excess nitrous acid can be quenched by the addition of a small amount of sulfamic acid.
Azo Coupling Reaction
-
Preparation of the Coupling Component Solution: In a separate vessel, a molar equivalent of 4-Chloro-3-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid is dissolved in an aqueous solution of sodium carbonate or sodium hydroxide to form a clear solution. The solution is then cooled to 0-5 °C.
-
Coupling: The cold diazonium salt solution prepared in the previous step is added slowly to the cold solution of the coupling component with vigorous stirring. The pH of the reaction mixture is maintained in the weakly acidic to neutral range (pH 4-7) by the controlled addition of a sodium carbonate solution.
-
Completion of Coupling: The reaction mixture is stirred for several hours at a low temperature to ensure the completion of the coupling reaction. The formation of the dye is indicated by the development of a brilliant yellow color.
Isolation and Purification
-
Salting Out: The synthesized dye is precipitated from the reaction mixture by the addition of sodium chloride, a process known as "salting out." This reduces the solubility of the dye in the aqueous medium.
-
Filtration and Washing: The precipitated dye is collected by filtration and washed with a cold, saturated sodium chloride solution to remove inorganic salts and unreacted starting materials.
-
Drying: The purified dye is then dried in a vacuum oven at a controlled temperature to yield the final product.
Quantitative Data
The following tables summarize typical quantitative data associated with the synthesis of monoazo acid dyes, which can be considered representative for the synthesis of this compound.
Table 1: Typical Reaction Conditions and Yields
| Parameter | Value |
| Diazotization Temperature | 0 - 5 °C |
| Coupling Temperature | 5 - 10 °C |
| Coupling pH | 4.0 - 7.0 |
| Reaction Time | 4 - 8 hours |
| Typical Yield | 85 - 95% |
Table 2: Purity Specifications for Industrial Grade Acid Dyes
| Parameter | Specification |
| Dye Content | ≥ 80% |
| Water-Insoluble Matter | ≤ 0.5% |
| Residual Starting Materials | ≤ 0.5% |
| Inorganic Salts (e.g., NaCl) | ≤ 15% |
| Heavy Metals (e.g., Pb, As) | Conforms to regulations |
Industrial Manufacturing Workflow
The industrial-scale manufacturing of this compound follows the same fundamental chemical principles as the laboratory synthesis but is optimized for large-scale production, efficiency, and safety.
Diagram of the Industrial Manufacturing Workflow for this compound:
Caption: Industrial manufacturing workflow for this compound.
The industrial process involves the use of large, automated reactors with precise temperature and pH control. Raw materials are sourced in bulk and subjected to quality checks before use. After the synthesis, the dye is isolated and purified using industrial-scale filtration and drying equipment. The final product is then milled to achieve a uniform particle size and blended to meet specific customer requirements before being packaged and shipped. Quality control is a critical aspect at every stage of the manufacturing process to ensure the final product meets the required specifications for color strength, purity, and fastness properties.
Conclusion
The synthesis and manufacturing of this compound is a well-established industrial process rooted in the fundamental principles of azo dye chemistry. The two-step synthesis involving diazotization and azo coupling provides an efficient route to this commercially important dye. While the core chemistry is straightforward, successful and safe production on an industrial scale requires careful control of reaction parameters, robust purification methods, and stringent quality control measures. This technical guide provides a foundational understanding of these aspects for professionals in research, development, and manufacturing.
References
Spectroscopic properties of C.I. Acid Yellow 200 (UV-Vis, Fluorescence)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of C.I. Acid Yellow 200, a fluorescent, water-soluble monoazo dye. The document details its fundamental chemical characteristics and outlines standardized experimental protocols for analyzing its behavior using UV-Visible and fluorescence spectroscopy.
Core Properties of this compound
This compound, identified by the CAS number 6359-95-1, is a brilliant yellow dye primarily utilized in the textile industry for wool dyeing.[1] Its chemical structure reveals a single azo linkage, contributing to its characteristic color. The dye's water solubility is conferred by the presence of two sulfonate groups, making it suitable for various aqueous-based applications.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| C.I. Name | Acid Yellow 200 | [1] |
| C.I. Number | 18930 | [1] |
| CAS Number | 6359-95-1 | [1] |
| Molecular Formula | C₂₀H₁₃ClN₄Na₂O₇S₂ | [1] |
| Molecular Weight | 566.9 g/mol | |
| Chemical Class | Monoazo | |
| Physical Appearance | Brilliant Yellow Powder | |
| Common Applications | Wool Dyeing |
Spectroscopic Data
Table 2: UV-Visible Spectroscopic Data for this compound
| Parameter | Value | Solvent |
| λmax (Maximum Absorption Wavelength) | Data not available | Water |
| ε (Molar Absorptivity) | Data not available | Water |
Table 3: Fluorescence Spectroscopic Data for this compound
| Parameter | Value | Solvent |
| λex (Excitation Wavelength) | Data not available | Water |
| λem (Emission Wavelength) | Data not available | Water |
| Quantum Yield (Φ) | Data not available | Water |
| Fluorescence Lifetime (τ) | Data not available | Water |
Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of water-soluble dyes such as this compound.
UV-Visible Spectroscopy Protocol
This protocol outlines the procedure for determining the maximum absorption wavelength (λmax) and molar absorptivity (ε) of this compound.
Materials:
-
This compound
-
Deionized water (or other appropriate solvent)
-
Volumetric flasks (100 mL, 50 mL, 10 mL)
-
Pipettes
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Accurately weigh a precise amount of this compound powder and dissolve it in a known volume of deionized water in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Serial Dilutions: Perform a series of dilutions from the stock solution to prepare several standard solutions of varying, known concentrations.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 15-20 minutes to ensure a stable output.
-
Baseline Correction: Fill a quartz cuvette with the solvent (deionized water) to be used as a blank. Place the cuvette in the spectrophotometer and perform a baseline correction over the desired wavelength range (e.g., 200-800 nm).
-
Sample Measurement: Starting with the most dilute solution, rinse the cuvette with the sample solution before filling it. Place the cuvette in the spectrophotometer and record the absorption spectrum.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) from the spectra.
-
Using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length (1 cm), plot a calibration curve of absorbance versus concentration.
-
The molar absorptivity (ε) can be determined from the slope of the linear portion of the calibration curve.
-
Fluorescence Spectroscopy Protocol
This protocol describes the steps to determine the excitation and emission wavelengths, and relative quantum yield of this compound.
Materials:
-
This compound standard solutions (prepared as in the UV-Vis protocol)
-
A standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)
-
Fluorescence spectrophotometer
-
Quartz cuvettes
Procedure:
-
Instrument Setup: Turn on the fluorescence spectrophotometer and allow the excitation lamp to stabilize.
-
Excitation Spectrum:
-
Set the emission monochromator to an estimated emission wavelength.
-
Scan the excitation monochromator over a range of wavelengths to obtain the excitation spectrum.
-
The peak of this spectrum corresponds to the optimal excitation wavelength (λex).
-
-
Emission Spectrum:
-
Set the excitation monochromator to the determined λex.
-
Scan the emission monochromator to record the fluorescence emission spectrum.
-
The peak of this spectrum is the maximum emission wavelength (λem).
-
-
Quantum Yield Determination (Relative Method):
-
Measure the absorbance of both the this compound solution and the standard fluorophore solution at the excitation wavelength of the standard. The absorbance of both solutions should be kept low (< 0.1) to avoid inner filter effects.
-
Measure the integrated fluorescence intensity of both the sample and the standard under the same experimental conditions (excitation wavelength, slit widths).
-
Calculate the quantum yield of this compound using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Logical workflow for the spectroscopic characterization of this compound.
This guide provides a foundational understanding of the spectroscopic properties of this compound and the methodologies for their determination. For specific research applications, further optimization of the experimental protocols may be required.
References
C.I. Acid Yellow 200: A Technical Overview for the Scientific Community
CAS Number: 6359-95-1
Disclaimer: This document synthesizes the available technical data for C.I. Acid Yellow 200. It is intended for an audience of researchers, scientists, and drug development professionals. A comprehensive review of publicly accessible scientific literature and safety data reveals that this compound is predominantly an industrial dye with no documented applications in biological research or drug development. The information presented herein is for informational purposes and to highlight the current knowledge gaps regarding this compound's biological activity.
Chemical and Physical Properties
This compound, also known as Acid Yellow RG, is a single azo class dye.[1][2] Its primary application is in the dyeing of wool.[1][2] The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Registry Number | 6359-95-1 | [1] |
| Molecular Formula | C₂₀H₁₃ClN₄Na₂O₇S₂ | |
| Molecular Weight | 566.9 g/mol | |
| Molecular Structure | Single azo class | |
| Appearance | Brilliant yellow powder | |
| Solubility | Soluble in water | |
| Synonyms | C.I. 18930, Acid Yellow RG |
Synthesis
The manufacturing process for this compound involves the diazotization of 2-Aminonaphthalene-1-sulfonic acid, followed by a coupling reaction with 4-Chloro-3-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid.
A generalized workflow for the synthesis of an azo dye like this compound is depicted below. This process is fundamental to the production of this class of dyes.
Caption: Generalized workflow for the synthesis of azo dyes.
Toxicological Data
Azo dyes as a class have been studied for their toxicological properties. Some azo dyes can be metabolized, particularly by azoreductase enzymes in the liver and gut microbiota, to form aromatic amines, some of which are known carcinogens. However, there is no specific evidence to suggest that this compound undergoes such metabolism or poses a carcinogenic risk. Mutagenicity tests for some azo dyes have shown no genotoxic potential.
General toxicological information for some acid dyes suggests low acute toxicity. For instance, some studies on other acid yellow dyes have indicated no skin sensitization.
| Toxicological Endpoint | General Information on Some Acid Dyes (Not specific to this compound) |
| Acute Oral Toxicity | Generally low, with LD50 values often > 2000 mg/kg. |
| Skin Irritation | Some acid dyes are not irritating to the skin. |
| Eye Irritation | Some may cause moderate but temporary eye irritation. |
| Skin Sensitization | Some acid dyes are not considered to be skin sensitizers. |
| Mutagenicity | Some azo dyes have shown no genotoxic potential in mutagenicity tests. |
| Carcinogenicity | Some animal studies on certain azo dyes showed no indication of a carcinogenic effect. |
Biological Activity and Applications in Research
There is a significant lack of published research on the biological activity of this compound. While some azo compounds have been investigated for antimicrobial, antiviral, and antifungal properties, these findings are not directly applicable to this specific dye. The primary documented use of this compound is as a colorant in the textile industry.
Some commercial suppliers classify this compound as a "fluorescent dye" and for "histological analysis," but there is no scientific literature to support its application in these areas. This classification may be based on the general properties of azo dyes rather than specific experimental evidence for this compound.
The broader class of azo dyes has found some application in biological research:
-
Histological Staining: Certain azo dyes are used to stain cellular components.
-
Cytotoxicity Assays: Some azo dyes are used as indicators of cell viability.
-
Drug Delivery: The azo bond can be designed to be cleaved under specific physiological conditions, such as the hypoxic environment of the colon, making some azo compounds candidates for targeted drug delivery systems.
It is crucial to reiterate that these are general applications of the azo dye class, and there is no evidence to suggest that this compound has been investigated for or is suitable for these purposes.
Environmental Fate and Degradation
The environmental fate of azo dyes is an area of active research due to their widespread use and potential for environmental contamination. Studies on other acid yellow dyes have explored their removal from wastewater through methods such as adsorption and advanced oxidation processes.
One common method for the degradation of azo dyes is through Fenton and photo-Fenton processes. This involves the use of iron salts and hydrogen peroxide to generate highly reactive hydroxyl radicals that can break down the dye molecule.
Caption: Generalized workflow for the degradation of azo dyes using Fenton's reagent.
Conclusion for the Research Community
This compound (CAS 6359-95-1) is a well-characterized industrial dye. However, for the audience of researchers, scientists, and drug development professionals, there is a notable absence of data regarding its biological activity, mechanism of action, and potential applications in a research or therapeutic context. The general properties of the broader class of azo dyes, which in some cases exhibit interesting biological activities, do not appear to have been specifically investigated for this compound.
Therefore, this compound should be considered a compound of unknown biological effect. Any potential use in a biological system would require extensive foundational research, including comprehensive cytotoxicity, genotoxicity, and mechanism of action studies. The information provided in this guide serves to summarize the existing industrial data and to highlight the significant knowledge gap in the scientific literature concerning this particular chemical entity.
References
Technical Guide: Solubility Profile of C.I. Acid Yellow 200
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of C.I. Acid Yellow 200. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a detailed experimental protocol for determining its solubility in various solvents. Additionally, a qualitative summary of expected solubility based on the general properties of acid dyes is presented. This guide is intended to be a valuable resource for researchers and scientists in designing and executing experiments involving this compound.
Introduction to this compound
This compound is a synthetic dye belonging to the acid dye class. These dyes are typically water-soluble and are used for dyeing protein fibers such as wool and silk, as well as synthetic fibers like nylon.[1][2][3][4] The solubility of acid dyes is a critical parameter that influences their application in various fields, including textiles, inks, and potentially in biomedical research. Understanding the solubility of this compound in different solvents is essential for its effective use and for the development of new applications.
Qualitative Solubility of this compound
| Solvent Class | Specific Solvents | Expected Qualitative Solubility |
| Protic Solvents | Water, Ethanol, Methanol | Soluble to Highly Soluble |
| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble |
| Ketones | Acetone | Moderately Soluble to Soluble |
| Esters | Ethyl Acetate | Slightly Soluble to Sparingly Soluble |
| Aromatic Hydrocarbons | Toluene, Xylene | Insoluble to Very Slightly Soluble |
| Aliphatic Hydrocarbons | Hexane, Heptane | Insoluble |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data for this compound, a robust experimental protocol is necessary. The following is a detailed methodology for the quantitative determination of its solubility using the gravimetric method. This method is reliable and widely used for determining the solubility of solid compounds in various solvents.
Objective
To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker or magnetic stirrer with hotplate
-
Temperature probe
-
Glass vials with screw caps
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
-
Drying oven
-
Desiccator
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of glass vials.
-
Accurately pipette a known volume of the selected solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately attach a 0.45 µm syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed, clean, and dry volumetric flask.
-
-
Gravimetric Analysis:
-
Record the exact volume of the filtered saturated solution.
-
Place the volumetric flask in a drying oven at a temperature sufficient to evaporate the solvent without degrading the dye. A vacuum oven is recommended for heat-sensitive compounds.
-
Once all the solvent has evaporated, cool the flask to room temperature in a desiccator.
-
Weigh the flask containing the dried dye residue on an analytical balance.
-
Repeat the drying and weighing cycles until a constant weight is achieved.
-
Calculation of Solubility
The solubility (S) of this compound is calculated using the following formula:
S (g/L) = (Mass of dried dye (g)) / (Volume of filtered solution (L))
Where:
-
Mass of dried dye = (Final constant weight of the flask with dye) - (Initial weight of the empty flask)
-
Volume of filtered solution = The exact volume of the clear saturated solution collected.
Safety Precautions
-
Always work in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before commencing the experiment.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for the gravimetric determination of the solubility of this compound.
Caption: Experimental workflow for the gravimetric determination of solubility.
Conclusion
While specific quantitative solubility data for this compound remains elusive in readily accessible literature, this technical guide provides a robust framework for its determination. The outlined experimental protocol, based on the reliable gravimetric method, offers a clear path for researchers to obtain precise and accurate solubility data in various solvents. The qualitative solubility information serves as a useful starting point for experimental design. It is anticipated that this guide will be a valuable asset for professionals working with this compound in diverse research and development contexts.
References
C.I. Acid Yellow 200: A Technical Guide to its Mechanism of Action as a Textile Dye
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive analysis of the mechanism of action for C.I. Acid Yellow 200, a monoazo acid dye primarily utilized in the coloration of protein and polyamide fibers. The core of its function lies in the formation of strong ionic interactions between the anionic dye molecule and cationic sites on the fiber, a process governed by dyebath pH and temperature. This document elucidates the chemical properties of the dye, the thermodynamics and kinetics of the dyeing process, and the molecular interactions that dictate its efficacy and fastness properties. Detailed experimental protocols for fiber dyeing and kinetic analysis are provided, alongside graphical representations of key processes and mechanisms to facilitate a deeper understanding for scientific and research professionals.
Introduction
This compound is a synthetic, water-soluble anionic dye valued for its brilliant yellow hue.[1] As a member of the acid dye class, its application is predominantly focused on fibers that possess cationic groups or can be induced to form them under acidic conditions, such as wool, silk, and nylon.[1][2][3] The term "acid" in this context refers not to the dye itself, but to the acidic conditions (low pH) of the dyebath required for effective fiber interaction.[4] The mechanism of action is a multi-faceted process involving the protonation of fiber functional groups, electrostatic attraction, and secondary intermolecular forces, which together create a stable and lasting coloration.
Chemical and Physical Properties
This compound is characterized by its specific chemical structure which includes sulfonic acid groups. These groups are crucial for its function, providing high water solubility and the necessary anionic charge to interact with fibers. Its key properties are summarized in the table below.
| Property | Value | Reference |
| C.I. Name | Acid Yellow 200 | |
| C.I. Number | 18930 | |
| CAS Registry No. | 6359-95-1 | |
| Chemical Class | Single Azo | |
| Molecular Formula | C₂₀H₁₃ClN₄Na₂O₇S₂ | |
| Molecular Weight | 566.9 g/mol | |
| Primary Application | Wool Dyeing | |
| Manufacturing | Diazotization of 2-Aminonaphthalene-1-sulfonic acid coupled with 4-Chloro-3-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid. |
Core Mechanism of Dye-Fiber Interaction
The dyeing of protein and polyamide fibers with this compound is fundamentally an adsorption process driven by electrostatic interactions. The process is initiated by the deliberate manipulation of the dyebath chemistry to make the fiber receptive to the anionic dye.
3.1 Fiber Protonation in Acidic Medium Protein fibers like wool and synthetic polyamides like nylon are characterized by the presence of amino (-NH₂) and carboxyl (-COOH) end groups. In a neutral aqueous solution, these groups ionize to form zwitterions (H₃N⁺-W-COO⁻). The addition of an acid (e.g., sulfuric or acetic acid) to the dyebath lowers the pH, increasing the concentration of H⁺ ions. These protons neutralize the carboxylate groups and, more importantly, protonate the amino groups, creating a net positive charge on the fiber backbone (H₃N⁺-W-COOH). This generation of cationic sites is the critical first step for dyeing with acid dyes.
3.2 Dye-Fiber Bonding Once the fiber surface is positively charged, the negatively charged this compound anions (Dye-SO₃⁻) are attracted to these cationic sites (-NH₃⁺). This attraction leads to the formation of a strong electrostatic bond, often referred to as an ionic bond or salt linkage. This primary interaction is responsible for the dye's substantivity and is the main reason for the good wash fastness of acid dyes.
In addition to the primary ionic bonds, other, weaker intermolecular forces contribute to the overall stability and affinity of the dye for the fiber. These include:
-
Hydrogen Bonds: Formed between suitable atoms on the dye molecule and the fiber.
-
Van der Waals Forces: Non-specific attractive forces that become significant due to the large surface area of contact between the planar dye molecule and the fiber polymer.
Kinetics and Thermodynamics of Dyeing
The efficiency and rate of the dyeing process can be described using kinetic and thermodynamic models, which treat the transfer of dye from the solution to the fiber as a reversible adsorption process.
4.1 Adsorption Isotherms The equilibrium distribution of the dye between the fiber and the dyebath is often described by adsorption isotherm models. For acid dyes on protein fibers, the process is typically well-described by the Langmuir model . This model assumes that adsorption occurs at specific, finite, and uniform sites on the fiber surface in a monolayer, which aligns with the concept of dye molecules binding to a limited number of protonated amine sites.
4.2 Dyeing Kinetics The rate at which the dye is adsorbed by the fiber is analyzed using kinetic models. The dyeing of wool and nylon with acid dyes frequently follows pseudo-second-order kinetics . This suggests that the rate-limiting step is chemisorption, involving the formation of the ionic bond between the dye and fiber, rather than the diffusion of the dye through the solution.
4.3 Quantitative Data for Representative Acid Dyes While specific kinetic and thermodynamic data for this compound is not readily available in the surveyed literature, the following tables present representative data from studies on other acid dyes applied to wool and nylon fibers, which illustrate the typical values obtained in such analyses.
Table 1: Representative Adsorption Isotherm Parameters for Acid Dye on Wool
| Isotherm Model | Parameter | Value | Interpretation | Reference |
|---|---|---|---|---|
| Langmuir | qₘ (mg/g) | 164 | Theoretical maximum monolayer adsorption capacity. | |
| Kₗ (L/mg) | - | Langmuir constant related to the energy of adsorption. | ||
| R² | > 0.99 | Indicates a very good fit of the model to the data. | ||
| Freundlich | Kբ | - | Freundlich constant related to adsorption capacity. | |
| n | - | Constant related to adsorption intensity. |
| | R² | < 0.98 | Indicates a less accurate fit compared to Langmuir. | |
Table 2: Representative Kinetic Model Parameters for Acid Dye on Wool
| Kinetic Model | Parameter | Value | Interpretation | Reference |
|---|---|---|---|---|
| Pseudo-first-order | k₁ (min⁻¹) | - | Rate constant for the pseudo-first-order model. | |
| R² | < 0.95 | Low correlation, suggesting the model is not a good fit. | ||
| Pseudo-second-order | k₂ (g/mg·min) | - | Rate constant for the pseudo-second-order model. | |
| qₑ (mg/g) | 144 | Calculated equilibrium adsorption capacity. |
| | R² | > 0.99 | High correlation, indicating the model accurately describes the dyeing kinetics. | |
Experimental Protocols
5.1 Protocol for Wool Dyeing with this compound This protocol describes a standard laboratory procedure for dyeing wool yarn.
-
Preparation: Weigh the wool sample (e.g., 10 g). Prepare a stock solution of this compound.
-
Dyebath Setup: Prepare a dyebath with a liquor-to-material ratio of 40:1. For 10 g of wool, this requires 400 mL of deionized water.
-
Auxiliaries Addition: Add auxiliaries to the dyebath. A typical formulation includes:
-
5% on weight of fiber (o.w.f) Glauber's Salt (Na₂SO₄) as a leveling agent.
-
4% o.w.f. Sulfuric Acid (H₂SO₄) to achieve a pH of 2.5-3.5.
-
-
Dyeing Process:
-
Set the initial bath temperature to 40-50°C. Immerse the wetted wool sample.
-
Add the required amount of dye solution (e.g., for a 2% shade, add 0.2 g of dye).
-
Increase the temperature to the boiling point (90-100°C) at a rate of 2°C/minute.
-
Hold the temperature at the boil for 60 minutes, ensuring gentle agitation.
-
-
Rinsing and Drying:
-
After dyeing, cool the bath and remove the wool sample.
-
Rinse thoroughly with warm water, followed by cold water, to remove any unfixed surface dye.
-
Squeeze out excess water and allow to air-dry at room temperature.
-
5.2 Protocol for Kinetic Study of Dye Adsorption This protocol outlines the procedure for measuring the rate of dye uptake by the fiber.
-
Setup: Prepare a dyebath as described in Protocol 5.1, using a larger volume to account for sample withdrawal.
-
Initiation: Start the dyeing process by immersing the fiber and adding the dye. Simultaneously, start a timer.
-
Sampling: At predetermined time intervals (e.g., 5, 10, 20, 30, 60, 120 minutes), withdraw a small, precise aliquot (e.g., 2 mL) of the dyebath solution.
-
Analysis:
-
Cool the aliquot to room temperature and dilute if necessary.
-
Measure the absorbance of the solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λ_max) for this compound.
-
Use a pre-established calibration curve (Absorbance vs. Concentration) to determine the dye concentration (C_t) in the dyebath at each time point.
-
-
Calculation:
-
The amount of dye adsorbed onto the fiber at time t, q_t (mg/g), is calculated using the formula: q_t = [(C₀ - C_t) * V] / W Where:
-
C₀ = Initial dye concentration (mg/L)
-
C_t = Dye concentration at time t (mg/L)
-
V = Volume of the dyebath (L)
-
W = Weight of the fiber (g)
-
-
-
Data Modeling: Plot q_t versus time. Fit the experimental data to kinetic models (e.g., pseudo-first-order and pseudo-second-order) to determine the rate constants and assess the mechanism.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. theasengineers.com [theasengineers.com]
- 3. Skyacido® Acid Yellow 4GL Acid Yellow Acid Dyes - Buy acid dyes for nylon, acid dye yellow 4GL, Acid dyes for carpet Product on TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 4. Environmental Impact of Textile Materials: Challenges in Fiber–Dye Chemistry and Implication of Microbial Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
C.I. Acid Yellow 200: A Technical Guide to Purity and Documentation for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of C.I. Acid Yellow 200, focusing on the critical aspects of purity, documentation, and handling for its application in a research environment. While primarily used as a textile dye, its chemical properties necessitate a thorough understanding for any scientific investigation. This document outlines the key chemical identifiers, expected documentation for research-grade materials, and methodologies for purity assessment and safe laboratory use.
Chemical and Physical Properties
This compound is a synthetic organic compound classified as a single azo dye.[1] Its fundamental properties are summarized below.
| Property | Value | Source |
| C.I. Name | Acid Yellow 200 | [1] |
| C.I. Number | 18930 | [1] |
| CAS Number | 6359-95-1 | [1] |
| Molecular Formula | C₂₀H₁₃ClN₄Na₂O₇S₂ | [1] |
| Molecular Weight | 566.90 g/mol | |
| Chemical Class | Single Azo Dye | |
| Appearance | Yellow Powder (typical) | |
| Primary Application | Wool Dyeing |
Documentation for Research-Grade this compound
For research applications, particularly in drug development and biological studies, comprehensive documentation is crucial to ensure the reliability and reproducibility of experimental results. A research-grade supply of this compound should be accompanied by a detailed Certificate of Analysis (CoA).
Certificate of Analysis (CoA)
A Certificate of Analysis for research-grade this compound should ideally contain the following information. The table below provides a template of expected data, though specific values will vary by supplier and batch.
| Parameter | Specification (Example) | Analytical Method |
| Identification | ||
| Appearance | Conforms to standard | Visual Inspection |
| IR Spectrum | Conforms to reference spectrum | Infrared Spectroscopy (IR) |
| UV-Vis (λmax in water) | To be reported | UV-Visible Spectroscopy |
| Purity | ||
| Dye Content (by Titration) | ≥ 90% | Titration |
| Purity (by HPLC) | ≥ 95% (area %) | High-Performance Liquid Chromatography (HPLC) |
| Impurities | ||
| Water Content | ≤ 5% | Karl Fischer Titration |
| Insoluble Matter | ≤ 0.5% | Gravimetric Analysis |
| Heavy Metals (as Pb) | ≤ 20 ppm | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |
| Aromatic Amines | Conforms to regulatory limits (e.g., < 30 ppm) | Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Residual Solvents | ||
| (Solvent Name) | To be reported | Gas Chromatography (GC) |
Purity and Analytical Methodologies
The purity of this compound is a critical parameter for its use in research. Azo dyes, in general, can contain impurities from the manufacturing process, including unreacted starting materials, by-products, and heavy metals. For biological applications, the presence of certain aromatic amines, which can be carcinogenic, is a significant concern.
Analytical Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the comprehensive purity assessment of a research-grade azo dye like this compound.
Caption: Analytical workflow for the purity assessment of a research-grade azo dye.
Experimental Protocols
The following are general protocols for the handling and preparation of this compound solutions in a research laboratory. These should be adapted based on specific experimental requirements.
Preparation of a 1% (w/v) Aqueous Stock Solution
Materials:
-
This compound powder
-
Deionized or distilled water
-
Volumetric flask (e.g., 100 mL)
-
Analytical balance
-
Spatula
-
Weighing paper/boat
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Weighing: Accurately weigh 1.0 g of this compound powder using an analytical balance.
-
Transfer: Carefully transfer the powder into a 100 mL volumetric flask.
-
Dissolution: Add approximately 50-70 mL of deionized water to the flask.
-
Mixing: Gently swirl the flask or use a magnetic stirrer to dissolve the powder completely.
-
Final Volume: Once the powder is fully dissolved, add deionized water to the 100 mL mark.
-
Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.
General Staining Protocol for Biological Samples (Illustrative)
This is a generalized protocol and should be optimized for specific cell or tissue types.
Materials:
-
Stock solution of this compound (e.g., 1% w/v)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Wash buffer (e.g., Phosphate Buffered Saline - PBS)
-
Mounting medium
-
Microscope slides with fixed biological samples
Procedure:
-
Fixation: Fix the biological samples according to standard laboratory protocols.
-
Permeabilization: If required for intracellular targets, permeabilize the samples with a suitable buffer.
-
Washing: Wash the samples with a wash buffer to remove the fixative and permeabilization agents.
-
Staining: Dilute the this compound stock solution to the desired working concentration in the wash buffer. Incubate the samples with the diluted staining solution for a specified time (e.g., 15-60 minutes) at room temperature, protected from light.
-
Washing: Wash the samples multiple times with the wash buffer to remove unbound dye.
-
Mounting and Imaging: Mount the stained samples with an appropriate mounting medium and proceed with microscopic imaging.
Biological Signaling Pathways and Research Applications
Currently, there is a lack of specific information in the public domain regarding the direct interaction of this compound with biological signaling pathways. Its primary application remains in the textile industry. For researchers in drug development, this compound might be of interest as a chemical scaffold or for its physicochemical properties in formulation studies. However, any biological activity would need to be determined through dedicated screening and experimental validation.
Given the absence of a known signaling pathway, the following diagram illustrates a general workflow for screening a compound like this compound for biological activity.
Caption: A general workflow for screening a compound for potential biological activity.
Safety, Handling, and Disposal
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier. General safety precautions for handling this compound in a laboratory setting include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle the powder in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste according to local, state, and federal regulations. Aqueous solutions may require neutralization and treatment as chemical waste.
This technical guide serves as a foundational resource for researchers utilizing this compound. Due to the limited availability of research-specific data for this compound, it is imperative to source it from a reputable supplier that provides comprehensive documentation and to perform thorough in-house validation for any sensitive applications.
References
Methodological & Application
Application Notes and Protocols: C.I. Acid Yellow 200 for Histological Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Acid Yellow 200 is an anionic dye that can be utilized in histological applications for the visualization of various tissue components. As an acid dye, it primarily stains basic (acidophilic) tissue elements such as the cytoplasm, muscle, and collagen.[1] The staining mechanism relies on the electrostatic attraction between the negatively charged dye molecules and the positively charged proteins and other components within the tissue.[1] The intensity and specificity of the staining are influenced by factors such as the pH of the staining solution, dye concentration, and staining time.[2] This document provides a generalized protocol for the use of this compound for staining paraffin-embedded tissue sections. The provided parameters are intended as a starting point and may require optimization for specific tissues and applications.
Principle of Staining
Histological staining with acid dyes is a fundamental technique for differentiating cellular and extracellular components. Acidic dyes, like this compound, possess negatively charged chromophores. In an acidic solution, tissue proteins become positively charged, facilitating the binding of the negatively charged dye.[1] This interaction results in the coloration of acidophilic structures. Acid Yellow 200 can be used as a counterstain or as a component in trichrome staining methods to provide color contrast to basophilic structures, which are typically stained with hematoxylin.
Staining Workflow
The following diagram illustrates the general workflow for staining paraffin-embedded tissue sections with this compound.
Experimental Protocols
This section provides a detailed methodology for the preparation of staining solutions and the staining procedure for paraffin-embedded sections.
Reagent Preparation
The following table outlines the preparation of the necessary solutions for the staining protocol.
| Reagent | Composition | Preparation Instructions |
| 1% Stock Acid Yellow 200 Solution | This compound Powder: 1 gDistilled Water: 100 mL | Accurately weigh 1.0 g of this compound powder. Dissolve the powder in 100 mL of distilled water using a magnetic stirrer. Filter the solution to remove any undissolved particles. Store in a labeled, airtight container at room temperature, protected from light.[2] |
| Working Staining Solution | 1% Stock Acid Yellow 200 SolutionDistilled WaterGlacial Acetic Acid (optional) | The stock solution can be used directly or diluted with distilled water to achieve the desired staining intensity (e.g., 0.1% - 1.0% w/v). For enhanced staining of certain components, the solution can be acidified by adding a small amount of glacial acetic acid (e.g., 0.5% - 1.0%) to lower the pH. |
| Acid Alcohol (for differentiation) | Hydrochloric Acid (HCl): 0.5 - 1.0 mL70% Ethanol: 100 mL | Carefully add the hydrochloric acid to the 70% ethanol and mix well. |
Staining Protocol for Paraffin-Embedded Sections
This protocol is a general guideline and may require optimization for staining time and solution concentrations depending on the tissue type and desired outcome.
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer slides through two changes of 100% ethanol for 3 minutes each.
-
Hydrate in 95% ethanol for 3 minutes.
-
Hydrate in 70% ethanol for 3 minutes.
-
Rinse in distilled water for 5 minutes.
-
-
Staining:
-
Immerse slides in the working Acid Yellow 200 staining solution for 1-10 minutes. The optimal time should be determined experimentally.
-
-
Rinsing:
-
Briefly rinse the slides in distilled water to remove excess stain.
-
-
Differentiation (Optional):
-
If the staining is too intense, dip the slides in acid alcohol for a few seconds.
-
Immediately stop the differentiation by rinsing thoroughly in running tap water.
-
-
Counterstaining (Optional):
-
If a nuclear counterstain is desired, slides can be stained with a solution such as Weigert's hematoxylin for 5-10 minutes.
-
Rinse thoroughly in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through two changes of 95% ethanol for 3 minutes each.
-
Follow with two changes of 100% ethanol for 3 minutes each.
-
Clear the sections in two changes of xylene for 5 minutes each.
-
Mount the coverslip with a xylene-based mounting medium.
-
Data Presentation
The following table summarizes the key parameters for the this compound staining protocol. These values are suggested starting points and should be optimized for specific experimental needs.
| Parameter | Recommended Range/Value | Purpose |
| Dye Concentration | 0.1% - 1.0% (w/v) | To achieve the desired staining intensity. |
| Solvent | Distilled Water | To dissolve the dye and facilitate tissue penetration. |
| pH | 2.5 - 7.0 (can be adjusted with acetic acid) | To influence the charges on tissue components and the dye, thereby affecting staining specificity. |
| Staining Time | 1 - 10 minutes | To allow for sufficient dye uptake by the tissue. |
| Differentiation | Acid Alcohol (0.5% HCl in 70% Ethanol) | To remove excess stain and enhance contrast. |
Concluding Remarks
This document provides a foundational protocol for the use of this compound in histological staining. As with any staining procedure, empirical testing and optimization are crucial for achieving reliable and reproducible results. Researchers are encouraged to adjust parameters such as dye concentration, staining time, and pH to suit their specific tissue samples and research objectives.
References
Application Notes and Protocols: C.I. Acid Yellow 200 as a Counterstain in Biological Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Counterstaining is a critical step in biological imaging, providing context to the specific signals of interest by highlighting general cellular and tissue architecture. Acid dyes are particularly useful for staining basic cellular components such as the cytoplasm, muscle, and collagen. C.I. Acid Yellow 200 (CAS No. 6359-95-1) is a brilliant yellow, single azo class dye traditionally used for wool dyeing.[1] While specific protocols for its application in biological microscopy are not extensively documented, its properties as an acid dye suggest its potential utility as a cytoplasmic counterstain in techniques like immunohistochemistry (IHC).
These application notes provide a generalized protocol for the use of this compound as a counterstain, based on the established principles of acid dye staining in histology. The vibrant yellow color can offer a distinct contrast to blue and purple chromogens (e.g., from NBT/BCIP in alkaline phosphatase systems or hematoxylin nuclear stains), facilitating multiplex analysis and clear visualization of tissue morphology.
Disclaimer: The following protocols are generalized and based on methodologies for similar acid dyes. Researchers must perform in-house optimization of parameters such as dye concentration, pH, and incubation time to suit their specific tissue types, fixation methods, and primary staining reagents.
Quantitative Data and Properties
Due to a lack of specific published data on this compound for biological imaging, this section provides its general chemical properties. For reference, the spectral properties of a different fluorescent acid dye, C.I. Acid Yellow 232, are included to provide a potential starting point for researchers exploring fluorescent imaging applications, though these values are not directly transferable.
Table 1: Chemical Properties of this compound
| Property | Value |
| C.I. Name | Acid Yellow 200[1] |
| CAS Number | 6359-95-1[1] |
| Molecular Formula | C₂₀H₁₃ClN₄Na₂O₇S₂[1] |
| Molecular Weight | 566.9 g/mol [1] |
| Chemical Class | Single Azo Dye |
| Appearance | Brilliant Yellow |
Table 2: Reference Spectral Properties of a Related Compound (C.I. Acid Yellow 232)
| Property | Value | Citation(s) |
| Excitation Maximum (λex) | ~450-460 nm | |
| Emission Maximum (λem) | ~512-530 nm | |
| Common Synonyms | Macrolex® Fluorescent Yellow 10GN | |
| Note | These values are for C.I. Acid Yellow 232 and should be used only as a preliminary reference for exploring the potential fluorescence of other acid dyes. |
Experimental Workflows and Diagrams
The following diagrams illustrate the integration of an acid yellow counterstain into a standard immunohistochemistry workflow and the specific steps of the counterstaining procedure itself.
Caption: General Immunohistochemistry (IHC) workflow highlighting the counterstaining stage.
Caption: Detailed workflow for the this compound counterstaining procedure.
Detailed Experimental Protocols
The following protocol is designed for formalin-fixed, paraffin-embedded (FFPE) tissue sections that have already undergone specific immunostaining (e.g., with a brown DAB chromogen).
1. Reagents and Materials
-
FFPE tissue sections on charged slides, post-IHC chromogen development
-
This compound powder
-
Deionized or distilled water
-
Glacial acetic acid
-
Ethanol (70%, 95%, 100%)
-
Xylene or a xylene substitute
-
Permanent mounting medium
2. Solution Preparation
-
Stock Solution (1% w/v):
-
Weigh 1 gram of this compound powder.
-
Dissolve in 100 mL of deionized water.
-
Gentle heating and stirring may be required to fully dissolve the dye.
-
Store in a tightly sealed container at room temperature, protected from light.
-
-
Working Solution (0.1% - 0.5% w/v):
-
Dilute the 1% stock solution 1:10 or 1:2 with deionized water to achieve a final concentration of 0.1% or 0.5%, respectively. A 0.5% solution is a good starting point for optimization.
-
Acidify the solution by adding 0.2 mL of glacial acetic acid per 100 mL of working solution (final concentration of 0.2%). Acidification enhances the binding of acid dyes to cytoplasmic proteins.
-
Mix well. This solution should be prepared fresh or filtered before use if stored.
-
3. Immunohistochemistry Counterstaining Protocol
This protocol begins after the final wash step following chromogen (e.g., DAB) development in a standard IHC procedure.
-
Washing: After chromogen development, rinse the slides thoroughly with several changes of deionized water to stop the enzymatic reaction and remove residual buffers.
-
Counterstaining:
-
Immerse the slides completely in the this compound working solution.
-
Incubate for 1-5 minutes at room temperature. The optimal time should be determined empirically; shorter times prevent overstaining.
-
-
Rinsing:
-
Briefly rinse the slides in a bath of deionized water to remove excess, unbound dye.
-
-
Differentiation (Optional):
-
If staining is too intense, briefly differentiate the slides by dipping them in 70% ethanol or a weak acetic acid solution (e.g., 0.1% in water) for 10-30 seconds .
-
Monitor the differentiation process microscopically until the desired contrast between the specific stain and the yellow background is achieved.
-
Immediately stop the differentiation by rinsing thoroughly in deionized water.
-
-
Dehydration:
-
Immerse slides in 95% ethanol for 2 minutes (2 changes).
-
Immerse slides in 100% absolute ethanol for 2 minutes (2 changes).
-
-
Clearing:
-
Immerse slides in xylene or a xylene substitute for 2 minutes (2-3 changes).
-
-
Mounting:
-
Apply a coverslip to the tissue section using a permanent, xylene-based mounting medium.
-
Allow the slides to dry in a fume hood before imaging.
-
4. Expected Results
-
Specific Staining: The target of the primary antibody should be distinctly colored by the chromogen used (e.g., brown for DAB).
-
Counterstaining: Cytoplasm, collagen, muscle, and red blood cells should be stained in varying shades of yellow.
-
Nuclei: If a nuclear stain like hematoxylin was used prior to the yellow counterstain, nuclei will appear blue/purple. If not, they will remain largely unstained by the acid dye.
5. Safety Precautions
-
Handle this compound powder in a well-ventilated area or fume hood to avoid inhalation.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Xylene and ethanol are flammable and should be handled in a fume hood away from ignition sources.
-
Consult the Safety Data Sheet (SDS) for this compound and all other chemicals for detailed handling and disposal information.
References
Application of C.I. Acid Yellow 200 in Textile Dyeing Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Acid Yellow 200 is an anionic dye belonging to the acid dye class. Acid dyes are water-soluble and are primarily used for dyeing protein fibers such as wool and silk, as well as synthetic polyamides like nylon.[1][2] The dyeing process is carried out in an acidic dyebath, which facilitates the formation of ionic bonds between the anionic dye molecules and the protonated amino groups of the fibers.[2][3][4] This interaction, along with hydrogen bonding and van der Waals forces, results in vibrant and durable coloration with good light fastness. The application of this compound is relevant in textile research for developing new dyeing methods, improving dye uptake, and assessing the fastness properties of dyed materials.
Dyeing Mechanism
The application of acid dyes to protein and polyamide fibers is based on the principle of ionic bonding. In an acidic solution, the amino groups (-NH2) present in the fiber polymer chains get protonated, acquiring a positive charge (-NH3+). The Acid Yellow 200 dye, which exists as an anion (D-SO3-) in solution, is then attracted to these positively charged sites on the fiber. The dyeing process is influenced by several factors including pH, temperature, dye concentration, and the presence of electrolytes.
Experimental Protocols
The following are generalized protocols for the application of this compound in the dyeing of wool, silk, and nylon. These protocols are based on standard laboratory procedures for acid dyeing.
Pre-treatment of Substrates
Wool Scouring: To ensure uniform dyeing, wool fibers must be scoured to remove natural grease and impurities.
-
Prepare a scouring bath with a liquor ratio of 30:1.
-
Add 2 g/L of a non-ionic detergent.
-
Immerse the wool and heat to 50-60°C for 30 minutes with gentle agitation.
-
Rinse thoroughly with warm water, followed by a final cold water rinse.
-
Gently squeeze out excess water.
Silk Degumming: Silk fibers are treated to remove sericin, the gummy substance that coats the fibroin core.
-
Prepare a degumming bath with a liquor ratio of 30:1.
-
Add 2 g/L of a non-ionic soap.
-
Immerse the silk and heat to 90-95°C for 1-2 hours.
-
Rinse thoroughly with warm water, then cold water.
-
Gently squeeze out excess water.
Nylon Pre-treatment: Nylon fabrics are typically washed with a non-ionic detergent to remove any sizing agents or oils from the manufacturing process.
Dyeing Protocol for Wool
-
Dye Bath Preparation:
-
Set the liquor-to-goods ratio (the ratio of the volume of dye liquor to the weight of the textile) to 40:1.
-
Add 5-10% on weight of fiber (o.w.f.) of anhydrous sodium sulfate (Glauber's salt) as a leveling agent to promote even dye uptake.
-
Add 1% (o.w.f.) of a suitable leveling agent for acid dyes.
-
Adjust the pH of the dyebath to 4.5 - 5.5 using acetic acid.
-
Add the required amount of this compound dye stock solution.
-
-
Dyeing Procedure:
-
Introduce the pre-wetted wool into the dyebath at 40°C.
-
Raise the temperature to a boil (approximately 98°C) at a rate of 1.5°C per minute.
-
Maintain the temperature for 45-60 minutes, ensuring gentle agitation for uniform dyeing.
-
Allow the dyebath to cool gradually to 70°C before removing the wool.
-
-
Post-Dyeing Treatment:
-
Rinse the dyed wool with warm water (40-50°C).
-
Perform a final rinse with cold water until the water runs clear.
-
Hydroextract and dry at a temperature not exceeding 70°C.
-
Dyeing Protocol for Silk
-
Dye Bath Preparation:
-
Set the liquor-to-goods ratio to 40:1.
-
Add 5% (o.w.f.) of anhydrous sodium sulfate.
-
Adjust the pH of the dyebath to 5.0 - 6.0 using acetic acid.
-
Add the desired amount of this compound dye stock solution.
-
-
Dyeing Procedure:
-
Introduce the pre-wetted silk into the dyebath at 40°C.
-
Raise the temperature to 85-90°C at a rate of 1°C per minute.
-
Hold at this temperature for 60 minutes with gentle agitation.
-
Allow the dyebath to cool gradually to 60°C before removing the silk.
-
-
Post-Dyeing Treatment:
-
Rinse the dyed silk with warm water (40°C).
-
Perform a final rinse with cold water.
-
Dyeing Protocol for Nylon
-
Dye Bath Preparation:
-
Set the liquor-to-goods ratio to 50:1.
-
Add 2 g/L sodium acetate and 3 g/L sodium sulfate.
-
Adjust the pH to between 3.75 and 2.25 with sulfuric acid to improve dye exhaustion.
-
Add the required concentration of this compound dye.
-
-
Dyeing Procedure:
-
The dyeing process for nylon is typically carried out at a temperature range of 90°C to 100°C.
-
The duration of the dyeing process will affect the depth of the shade and the levelness of the dye.
-
-
Post-Dyeing Treatment:
-
After dyeing, the samples should be washed with a 1 g/L non-ionic detergent at 60–70°C.
-
The dyed samples are then ironed.
-
Data Presentation
The following tables summarize the key quantitative parameters for dyeing different textile fibers with acid dyes, which can be adapted for this compound.
Table 1: Dyeing Parameters for Wool with Acid Dyes
| Parameter | Value | Reference |
| Dye Concentration | 100-500 mg/L | |
| Dyeing Time | 5-45 minutes | |
| pH | 5 | |
| Electrolyte Concentration | 2 g/L Sodium Acetate | |
| Temperature | 98°C |
Table 2: Dyeing Parameters for Silk with Acid Dyes
| Parameter | Value | Reference |
| Dyeing Time | 60 minutes | |
| Temperature | 90°C | |
| Initial Temperature | 50°C | |
| Auxiliaries | Acetic Acid, NaCl or Na2SO4 |
Table 3: Dyeing Parameters for Nylon with Acid Dyes
| Parameter | Value | Reference |
| pH | 2.25-3.75 | |
| Temperature | 90-100°C | |
| Auxiliaries | Sulfuric Acid |
Visualization of Experimental Workflow
The following diagrams illustrate the general workflow for dyeing textiles with this compound.
Caption: General experimental workflow for dyeing textiles with acid dyes.
Caption: Key parameters influencing the acid dyeing process and outcomes.
Environmental Considerations
The use of acid dyes, including this compound, presents several environmental challenges. The dyeing process requires large volumes of water, and the resulting wastewater can have a significant environmental impact.
Key environmental concerns associated with acid dyeing include:
-
Water Pollution: Effluents from acid dyeing can contain unfixed dyes, auxiliary chemicals, and have high Chemical Oxygen Demand (COD) and Biological Oxygen Demand (BOD). This can lead to water coloration, which reduces light penetration and affects aquatic photosynthesis. Some acid dyes and their byproducts may also be toxic to aquatic life.
-
High Salinity: The use of salts like sodium sulfate increases the salinity of the wastewater, which can be detrimental to freshwater ecosystems.
-
pH Imbalance: The acidic nature of the dye bath can alter the pH of receiving water bodies, harming aquatic organisms.
-
Resource Depletion: The process is water and energy-intensive.
Therefore, research into more sustainable dyeing practices, including the development of dyes with higher fixation rates and the implementation of effective wastewater treatment methods, is crucial.
References
Application Notes and Protocols for Adsorption Studies of C.I. Acid Yellow 200 on Bentonite
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for conducting adsorption studies of C.I. Acid Yellow 200 on bentonite. This compound is an acidic dye with the molecular formula C₂₀H₁₃ClN₄Na₂O₇S₂ and a molecular weight of 566.9 g/mol .[1] Bentonite, an abundant and low-cost clay mineral, is investigated here as a potential adsorbent for the removal of this dye from aqueous solutions.[2][3] The following protocols detail the necessary steps from adsorbent preparation to data analysis, enabling a thorough evaluation of the adsorption process.
Experimental Protocols
Materials and Reagents
-
This compound dye[1]
-
Natural bentonite clay
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) for acid activation
-
Sodium hydroxide (NaOH) and HCl for pH adjustment
-
Distilled or deionized water
Preparation of Bentonite Adsorbent
The preparation of bentonite can be performed with or without an acid activation step. Acid activation can increase the surface area and modify the surface chemistry of the bentonite, potentially enhancing its adsorption capacity.[4]
Protocol 2.1: Purification of Raw Bentonite
-
Grind raw bentonite into a fine powder and pass it through a sieve of a specific mesh size (e.g., 45 μm) to obtain a uniform particle size.
-
Wash the sieved bentonite with distilled water to eliminate dust and other water-soluble impurities.
-
Dry the washed bentonite in an oven at 105-110°C for 24 hours.
-
Store the purified bentonite in a desiccator.
Protocol 2.2: Acid Activation of Bentonite (Optional)
-
Take a known quantity (e.g., 25 g) of purified bentonite powder and add it to a specific concentration of sulfuric acid (e.g., 5 M).
-
Stir the mixture at a controlled temperature (e.g., 110°C) for a defined period (e.g., 3 hours).
-
After the activation time, allow the mixture to cool and then wash the bentonite slurry repeatedly with distilled water until the pH of the filtrate is neutral (pH 6-7).
-
Dry the acid-activated bentonite in an oven at 100-110°C for 3-24 hours.
-
Grind the dried activated bentonite and store it in a desiccator.
Preparation of this compound Solution
-
Prepare a stock solution of this compound (e.g., 1000 mg/L) by accurately weighing the required amount of dye powder and dissolving it in a known volume of distilled water.
-
Prepare working solutions of desired concentrations by diluting the stock solution.
Batch Adsorption Experiments
Batch experiments are conducted to evaluate the effects of various parameters on the adsorption process.
Protocol 4.1: General Batch Adsorption Procedure
-
In a series of flasks, add a fixed amount of bentonite adsorbent (e.g., 0.1 g) to a specific volume of this compound solution (e.g., 50 mL) of a known concentration.
-
Place the flasks in a shaker and agitate at a constant speed (e.g., 150 rpm) and temperature.
-
After a predetermined time, separate the adsorbent from the solution by centrifugation or filtration.
-
Analyze the remaining concentration of the dye in the supernatant using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for this compound.
Protocol 4.2: Investigating Key Parameters
-
Effect of Contact Time (for Kinetic Studies): Follow the general procedure and withdraw samples at various time intervals (e.g., 5, 10, 20, 30, 60, 120, 180 minutes) to determine the equilibrium time.
-
Effect of Adsorbent Dosage: Vary the amount of bentonite added to the dye solution (e.g., 0.05 g to 0.5 g) while keeping other parameters constant.
-
Effect of Initial Dye Concentration (for Isotherm Studies): Use a range of initial dye concentrations (e.g., 10 to 200 mg/L) while keeping the adsorbent dose and other conditions constant.
-
Effect of pH: Adjust the initial pH of the dye solutions to different values (e.g., 2 to 10) using dilute HCl and NaOH before adding the adsorbent.
-
Effect of Temperature (for Thermodynamic Studies): Conduct the adsorption experiments at different temperatures (e.g., 25°C, 35°C, 45°C).
Data Presentation
The collected data should be analyzed using appropriate models to understand the adsorption kinetics, equilibrium, and thermodynamics. The results can be summarized in the following tables.
Table 1: Adsorption Kinetic Model Parameters
| Kinetic Model | Parameters | Value |
|---|---|---|
| Pseudo-First-Order | qₑ (mg/g) | Calculated Value |
| k₁ (min⁻¹) | Calculated Value | |
| R² | Calculated Value | |
| Pseudo-Second-Order | qₑ (mg/g) | Calculated Value |
| k₂ (g mg⁻¹ min⁻¹) | Calculated Value |
| | R² | Calculated Value |
Table 2: Adsorption Isotherm Model Parameters
| Isotherm Model | Parameters | Value |
|---|---|---|
| Langmuir | qₘₐₓ (mg/g) | Calculated Value |
| Kₗ (L/mg) | Calculated Value | |
| R² | Calculated Value | |
| Freundlich | Kբ ((mg/g)(L/mg)¹/ⁿ) | Calculated Value |
| n | Calculated Value |
| | R² | Calculated Value |
Table 3: Thermodynamic Parameters
| Parameter | Value | Unit |
|---|---|---|
| Gibbs Free Energy (ΔG°) | Calculated Value | kJ/mol |
| Enthalpy (ΔH°) | Calculated Value | kJ/mol |
| Entropy (ΔS°) | Calculated Value | J/mol·K |
Mandatory Visualization
The logical flow of the experimental and data analysis process is depicted in the following diagram.
Caption: Workflow for Adsorption Studies of this compound on Bentonite.
References
Application Notes and Protocols for C.I. Acid Yellow 200 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Acid Yellow 200 is a brilliant yellow, water-soluble anionic dye belonging to the single azo class.[1] It finds applications in various research and industrial processes, including the dyeing of wool.[1] Accurate and consistent preparation of stock solutions is fundamental for reproducible experimental outcomes. This document provides a detailed protocol for the preparation of this compound stock solutions, tailored for use in research and development environments.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. These parameters are essential for calculating the required mass for stock solution preparation.
| Property | Value | Reference |
| C.I. Name | Acid Yellow 200 | [1] |
| CAS Number | 6359-95-1 | [1] |
| Molecular Formula | C₂₀H₁₃ClN₄Na₂O₇S₂ | [1] |
| Molecular Weight | 566.90 g/mol | |
| Appearance | Brilliant yellow solid | |
| Solubility | Soluble in water. May also be soluble in DMSO, ethanol, or DMF. |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol details the preparation of a 10 mM stock solution of this compound in a final volume of 100 mL. The concentration can be adjusted by proportionally altering the mass of the solute.
Materials:
-
This compound (CAS: 6359-95-1)
-
High-purity deionized or distilled water
-
100 mL volumetric flask
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Beaker (250 mL)
-
Magnetic stirrer and stir bar
-
Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat
Procedure:
-
Calculate the required mass: To prepare 100 mL (0.1 L) of a 10 mM (0.010 mol/L) solution, the required mass of this compound is calculated as follows:
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (g) = 0.010 mol/L x 0.1 L x 566.90 g/mol = 0.5669 g
-
Weighing: Accurately weigh 0.5669 g of this compound powder using an analytical balance.
-
Dissolution:
-
Transfer the weighed powder to a 250 mL beaker.
-
Add approximately 80 mL of deionized water to the beaker.
-
Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.
-
Stir the solution until the this compound is completely dissolved. Gentle heating may be applied to aid dissolution, but boiling should be avoided.
-
-
Final Volume Adjustment:
-
Once the dye is fully dissolved, carefully transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure a quantitative transfer.
-
Add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
-
Homogenization: Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed and homogenous.
-
Storage: Transfer the prepared stock solution to a clearly labeled, light-protected container. Store at room temperature or as required for experimental stability. While generally stable, it is recommended to prepare fresh solutions for critical applications.
Quantitative Data Summary
The following table provides the necessary mass of this compound to prepare stock solutions of varying concentrations and volumes.
| Desired Concentration (mM) | Desired Volume (mL) | Required Mass (mg) |
| 1 | 10 | 5.67 |
| 5 | 10 | 28.35 |
| 10 | 10 | 56.69 |
| 1 | 50 | 28.35 |
| 5 | 50 | 141.73 |
| 10 | 50 | 283.45 |
| 1 | 100 | 56.69 |
| 5 | 100 | 283.45 |
| 10 | 100 | 566.90 |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the preparation of a this compound stock solution.
References
Application Notes and Protocols for Protein Detection in Gels
Topic: C.I. Acid Yellow 200 for Detecting Protein in Gels
A Note on this compound:
Initial searches for the application of this compound in protein gel staining did not yield established protocols or significant scientific literature detailing its use for this specific purpose. The scientific community predominantly utilizes other well-characterized dyes for protein visualization in electrophoretic gels.
Therefore, this document provides a comprehensive application note and protocol for a widely adopted and highly effective alternative: Coomassie Brilliant Blue G-250 . This colloidal stain is renowned for its sensitivity and compatibility with downstream applications, making it an excellent choice for researchers, scientists, and drug development professionals.
Application Note: Coomassie Brilliant Blue G-250 for Protein Detection in Polyacrylamide Gels
Introduction
Coomassie Brilliant Blue G-250 is a popular anionic dye used for the visualization of proteins separated by polyacrylamide gel electrophoresis (PAGE). In an acidic solution, the dye binds non-covalently to proteins, primarily through electrostatic interactions with basic amino acid residues (such as arginine, lysine, and histidine) and hydrophobic interactions. The colloidal nature of the G-250 stain allows for high sensitivity with low background staining, often eliminating the need for a destaining step. This method is simple, cost-effective, and generally compatible with subsequent mass spectrometry analysis.
Principle of Staining
The staining mechanism relies on the differential binding of Coomassie Brilliant Blue G-250 to proteins versus the polyacrylamide gel matrix. In the acidic staining solution, the dye exists in a colloidal form. These colloids are too large to penetrate the pores of the gel, resulting in minimal background staining. However, the dye readily binds to proteins, forming a stable protein-dye complex that is visible as a distinct blue band.
Quantitative Data Presentation
The performance of various protein staining methods can be compared based on several key parameters. The following table summarizes the typical performance characteristics of Coomassie Brilliant Blue G-250 staining.
| Parameter | Coomassie Brilliant Blue G-250 |
| Detection Limit | ~1-10 ng of protein per band[1] |
| Linear Dynamic Range | 10-200 ng[1] |
| Staining Time | 30 minutes to overnight |
| Destaining Required | Often minimal or not required |
| Mass Spectrometry Compatibility | Generally compatible |
Experimental Protocol: Colloidal Coomassie Brilliant Blue G-250 Staining
This protocol is designed for staining proteins in mini-gels (approx. 8 cm x 10 cm x 1 mm). Volumes should be adjusted accordingly for larger or smaller gels.
Materials and Reagents
-
Fixing Solution: 50% (v/v) Methanol, 10% (v/v) Acetic Acid in deionized water.
-
Colloidal Coomassie Staining Solution:
-
0.1% (w/v) Coomassie Brilliant Blue G-250
-
2% (v/v) Orthophosphoric Acid
-
10% (w/v) Ammonium Sulfate
-
Dissolve ammonium sulfate in 800 mL of deionized water, then add phosphoric acid. Add Coomassie G-250 and stir until fully dissolved. Bring the final volume to 1 L with deionized water.
-
-
Deionized Water
-
Shaking Platform
-
Gel Staining Tray
Procedure
-
Gel Removal: Following electrophoresis, carefully remove the polyacrylamide gel from the glass plates.
-
Fixation (Optional but Recommended): Place the gel in a clean staining tray and add a sufficient volume of Fixing Solution to fully immerse the gel. Incubate on a shaking platform for 15-30 minutes. This step helps to precipitate the proteins within the gel, preventing their diffusion.
-
Washing: Discard the fixing solution and wash the gel with deionized water for 5-10 minutes on a shaking platform. Repeat this wash step two more times to remove residual SDS, which can interfere with staining.
-
Staining: Discard the wash water and add enough Colloidal Coomassie Staining Solution to cover the gel. Incubate on a shaking platform for 30 minutes to overnight. Staining time can be optimized depending on the protein concentration and desired sensitivity. For low abundance proteins, a longer staining time is recommended.
-
Washing/Destaining: For most applications with colloidal Coomassie, a distinct background is achieved without a formal destaining step. Simply discard the staining solution and wash the gel with deionized water. Protein bands should be visible against a clear background. If the background remains high, a brief wash with 10% acetic acid can be performed.[2]
-
Imaging and Storage: The stained gel can be imaged using a white light transilluminator or a gel documentation system. For long-term storage, the gel can be kept in deionized water at 4°C or dried between cellophane sheets.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the Colloidal Coomassie Brilliant Blue G-250 staining protocol.
Caption: Experimental workflow for protein detection in gels using Colloidal Coomassie G-250.
References
Application Notes and Protocols for the Quantification of C.I. Acid Yellow 200
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of C.I. Acid Yellow 200, a fluorescent acid dye. The protocols described herein are based on established analytical techniques for similar acid dyes and offer robust frameworks for accurate quantification in various research and development settings. While specific performance data for this compound is not widely available in published literature, the methods presented are adapted from validated protocols for the closely related C.I. Acid Yellow 232 and are expected to yield comparable results.
High-Performance Liquid Chromatography (HPLC) Method
High-Performance Liquid Chromatography (HPLC) is a highly specific and sensitive method for the quantification of this compound, allowing for the separation of the analyte from impurities and other components in a sample matrix.
Experimental Protocol
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase adjustment)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with a small percentage of acid, e.g., 0.1% phosphoric acid or formic acid, for improved peak shape). The specific gradient should be optimized for the best separation. A typical starting point could be a gradient from 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 30 °C[1]
-
Detection Wavelength: The maximum absorbance wavelength (λmax) of this compound. This should be determined experimentally but is anticipated to be in the visible range (around 400-450 nm).
-
Injection Volume: 10 µL[1]
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., a mixture of the mobile phase components) to obtain a stock solution of a known concentration (e.g., 100 µg/mL).[1]
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 20, 40 µg/mL).[1]
-
Sample Solution: Accurately weigh the sample containing this compound, dissolve it in the same solvent as the standard, and dilute as necessary to fall within the calibration range.
Data Presentation: HPLC Method Validation Parameters
The following table summarizes the typical validation parameters for an HPLC method for a similar acid dye, which can be used as a benchmark for the analysis of this compound.
| Parameter | Specification |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | Typically in the ng/mL range |
| Limit of Quantification (LOQ) | Typically in the ng/mL range |
Experimental Workflow: HPLC Analysis
Caption: Workflow for the quantification of this compound using HPLC.
UV-Visible Spectrophotometry Method
UV-Visible spectrophotometry is a simpler and more rapid method for the quantification of this compound, based on the Beer-Lambert law, which relates the absorbance of a solution to the concentration of the analyte.
Experimental Protocol
Instrumentation:
-
UV-Visible Spectrophotometer
-
Matched quartz or polystyrene cuvettes (1 cm path length)
Reagents:
-
Suitable solvent (e.g., deionized water, methanol, or a buffer solution)
-
This compound reference standard
Procedure:
-
Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the absorbance of the solution across a range of wavelengths (e.g., 300-600 nm) to determine the wavelength of maximum absorbance (λmax).
-
Preparation of Standard Solutions:
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the chosen solvent to obtain a stock solution of a known concentration.
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to different known concentrations that bracket the expected concentration of the sample.
-
-
Measurement:
-
Set the spectrophotometer to the predetermined λmax.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each calibration standard and the sample solution.
-
Data Presentation: UV-Vis Spectrophotometry Method Validation Parameters
The following table summarizes the typical validation parameters for a UV-Vis spectrophotometry method for a similar acid dye, which can be used as a benchmark for the analysis of this compound.
| Parameter | Specification |
| Linearity (R²) | > 0.998 |
| Accuracy (% Recovery) | 97.0 - 103.0% |
| Precision (% RSD) | < 3.0% |
| Limit of Detection (LOD) | Typically in the µg/mL range |
| Limit of Quantification (LOQ) | Typically in the µg/mL range |
Experimental Workflow: UV-Vis Spectrophotometry Analysis
Caption: Workflow for the quantification of this compound using UV-Vis Spectrophotometry.
Method Comparison and Selection
The choice between HPLC and UV-Vis spectrophotometry depends on the specific requirements of the analysis.
-
HPLC is preferred when high specificity and sensitivity are required, especially for complex matrices where separation from interfering substances is necessary. It is the method of choice for purity analysis and quantification of trace amounts.
-
UV-Vis Spectrophotometry is a suitable alternative for routine analysis of relatively pure samples where high throughput and lower cost are important factors. It is a simpler and faster technique.
The following diagram illustrates the logical relationship for selecting the appropriate analytical method.
Caption: Decision tree for selecting an analytical method for this compound.
References
Application Notes and Protocols for the Photocatalytic Degradation of C.I. Acid Yellow 200
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the investigation of the photocatalytic degradation of C.I. Acid Yellow 200. Due to the limited availability of specific studies on this compound, this guide incorporates data from a closely related dye, "Cationic Yellow X-Gl 200%," and establishes a generalized protocol based on established methods for similar azo dyes.
Introduction
This compound is a synthetic azo dye used in various industrial applications. The release of such dyes into wastewater poses significant environmental challenges due to their complex aromatic structures, which are often resistant to conventional treatment methods. Advanced Oxidation Processes (AOPs), particularly heterogeneous photocatalysis using semiconductor catalysts like titanium dioxide (TiO₂), have emerged as a promising technology for the degradation of these recalcitrant organic pollutants. This process utilizes light energy to generate highly reactive oxygen species (ROS) that can break down the dye molecules into simpler, less harmful substances.
Principle of Photocatalysis
Heterogeneous photocatalysis is initiated when a semiconductor material, such as TiO₂, absorbs photons with energy equal to or greater than its band gap. This absorption leads to the generation of electron-hole pairs (e⁻/h⁺). The photogenerated holes (h⁺) are powerful oxidizing agents that can directly oxidize organic molecules or react with water to produce highly reactive hydroxyl radicals (•OH). Simultaneously, the electrons (e⁻) can react with molecular oxygen to form superoxide radicals (O₂⁻•), which further contribute to the degradation process. These ROS are non-selective and can effectively mineralize a wide range of organic pollutants.
Data Presentation
The following tables summarize quantitative data from a study on the photocatalytic decolorization of a similar dye, Cationic Yellow X-Gl 200%, using TiO₂ films.
Table 1: Influence of TiO₂ Coating Parameters on Decolorization Efficiency
| Ratio of Titanium Tetraisopropoxide to Isopropanol (v/v) | Number of TiO₂ Coating Cycles | Decolorization Efficiency (%) after 7 days |
| 1:15 | 10 | 84.39 |
| 1:15 | 20 | 88.77 |
| 1:20 | 15 | 66.77 |
| 1:20 | 20 | 92.79 |
Table 2: Decolorization Efficiency of Cationic Yellow X-Gl 200% using TiO₂ Films under UV-A Irradiation
| Irradiation Time (days) | Decolorization Efficiency (%) |
| 1 | 95.53 |
| 2 | 95.84 |
| 3 | 99.14 |
Initial Dye Concentration: 100 mg/L. Light Source: UV-A (365 nm).
Experimental Protocols
This section outlines a generalized experimental protocol for the photocatalytic degradation of this compound. This protocol is based on common practices for studying the degradation of azo dyes and should be optimized for specific experimental setups.
Protocol 1: Preparation of Photocatalyst and Dye Solution
-
Photocatalyst Preparation:
-
Commercial TiO₂ (e.g., Degussa P25) is commonly used.
-
Alternatively, TiO₂ can be synthesized and immobilized on a substrate (e.g., glass beads, stainless steel) via methods like the sol-gel technique.
-
-
Dye Stock Solution Preparation:
-
Accurately weigh a specific amount of this compound powder.
-
Dissolve the dye in deionized water to prepare a stock solution of a known concentration (e.g., 1000 mg/L).
-
-
Working Solution Preparation:
-
Dilute the stock solution with deionized water to achieve the desired initial dye concentration for the experiments (e.g., 10-50 mg/L).
-
Protocol 2: Photocatalytic Degradation Experiment
-
Reactor Setup:
-
Use a batch photoreactor, which can be a beaker or a more sophisticated cylindrical glass vessel with ports for sampling and aeration.
-
Ensure the reactor material (e.g., borosilicate glass, quartz) is transparent to the light source.
-
Employ a magnetic stirrer to ensure a homogeneous suspension of the photocatalyst.
-
Position a light source (e.g., UV lamp, solar simulator) to provide uniform irradiation to the solution.
-
-
Experimental Procedure:
-
Add a specific volume of the this compound working solution to the photoreactor.
-
Add the desired amount of the photocatalyst (e.g., 0.5-2.0 g/L).
-
Adjust the pH of the solution to the desired level using dilute acid (e.g., HCl) or base (e.g., NaOH), as pH can significantly affect the degradation rate.
-
Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.
-
Turn on the light source to initiate the photocatalytic reaction.
-
-
Sample Collection and Analysis:
-
Withdraw aliquots of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
Immediately filter the sample using a syringe filter (e.g., 0.22 µm) or centrifuge to remove the photocatalyst particles and stop the reaction.
-
Analyze the concentration of the remaining dye in the filtrate using a UV-Vis spectrophotometer at the maximum absorbance wavelength (λmax) of this compound.
-
-
Data Analysis:
-
Calculate the degradation efficiency using the following formula: Degradation (%) = [(C₀ - Cₜ) / C₀] * 100 where C₀ is the initial dye concentration and Cₜ is the concentration at time t.
-
Determine the reaction kinetics by plotting the concentration data against time. The degradation of many organic pollutants follows pseudo-first-order kinetics.
-
Mandatory Visualizations
Caption: Experimental workflow for the photocatalytic degradation of this compound.
Caption: Proposed signaling pathway for the photocatalytic degradation of this compound.
Application Notes: C.I. Acid Yellow 200 for Flow Cytometry
For Research Use Only.
Introduction
C.I. Acid Yellow 200 is a fluorescent anionic dye. While its primary industrial applications are in the textile industry, its fluorescent properties suggest potential utility in biological research, particularly in the field of flow cytometry. These application notes provide a hypothetical framework for the use of this compound as a viability dye in flow cytometry, based on the general principles of similar acidic fluorescent dyes. It is important to note that the precise spectral properties and performance of this compound in biological systems have not been extensively characterized in peer-reviewed literature. Therefore, the provided protocols and data are intended as a starting point for researchers to develop and optimize their own assays.
The proposed mechanism of action for this compound as a viability dye is based on the principle of membrane integrity. Live cells with intact plasma membranes are expected to exclude this negatively charged dye. In contrast, dead or dying cells with compromised membranes would allow the dye to enter and bind to intracellular components, resulting in a significant increase in fluorescence.
Spectral Properties (Hypothetical)
Due to the lack of specific published data for this compound, the following spectral properties are hypothesized based on similar yellow fluorescent dyes. Researchers must determine the actual excitation and emission maxima experimentally.
| Parameter | Wavelength (nm) |
| Excitation Maximum (λex) | ~450 nm |
| Emission Maximum (λem) | ~530 nm |
Note: These are estimated values. Optimal excitation and emission settings must be determined empirically on your specific flow cytometer. This dye is likely to be compatible with the blue laser (488 nm) for excitation, with emission collected in a detector configured for green fluorescence (e.g., FITC or GFP channel).
Applications
Cell Viability and Exclusion Staining
This compound can potentially be used to discriminate between live and dead cells in a heterogeneous cell population. This is a critical step in many flow cytometry experiments to exclude non-viable cells from analysis, which can otherwise contribute to background noise and non-specific antibody binding.
General Cellular Staining (Fixed Cells)
In fixed and permeabilized cells, this compound may serve as a general cytoplasmic and nuclear stain, allowing for the visualization and quantification of total cellular content. The utility for this application would depend on the dye's binding characteristics to intracellular macromolecules.
Experimental Protocols
Protocol 1: Live/Dead Discrimination in Mammalian Cell Lines
This protocol provides a general guideline for using this compound to assess cell viability.
Materials:
-
This compound (powder)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Deionized Water
-
Cell suspension (e.g., Jurkat, HeLa, or user-defined cell line)
-
Flow cytometer with a 488 nm laser
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound: Dissolve 1 mg of this compound in 1 mL of deionized water. Vortex thoroughly. Store protected from light at 4°C for up to one month.
-
Cell Preparation:
-
Harvest cells and wash twice with 2 mL of cold PBS.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in cold PBS to a concentration of 1 x 10⁶ cells/mL.
-
-
Staining:
-
Prepare a working solution of this compound by diluting the stock solution in PBS. The optimal concentration should be determined by titration, but a starting range of 1-10 µg/mL is recommended.
-
Add the this compound working solution to the cell suspension.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Analyze the stained cells on a flow cytometer.
-
Excite with the 488 nm laser and collect emission in the green channel (e.g., 530/30 nm bandpass filter).
-
Collect a minimum of 10,000 events for analysis.
-
Include unstained and heat-killed (65°C for 10 minutes) cell controls to set appropriate gates for live and dead populations.
-
Data Presentation:
| Sample | This compound Concentration (µg/mL) | Mean Fluorescence Intensity (MFI) - Live Population | Mean Fluorescence Intensity (MFI) - Dead Population |
| Untreated | 5 | (User-defined value) | (User-defined value) |
| Staurosporine-treated | 5 | (User-defined value) | (User-defined value) |
| Heat-killed | 5 | (User-defined value) | (User-defined value) |
Data in this table is for illustrative purposes and should be replaced with experimental results.
Troubleshooting & Optimization
Technical Support Center: C.I. Acid Yellow 200 Staining
This guide provides troubleshooting and frequently asked questions for optimizing the concentration of C.I. Acid Yellow 200, a fluorescent dye used for the quantitative analysis of collagen fibers in tissue sections.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound staining?
This compound is an anionic acid dye. In an acidic solution, it binds to positively charged (basic) tissue components. The primary targets for this binding are the basic amino acid residues in proteins, such as collagen.[1][2] The intensity of the staining is dependent on factors like the pH of the staining solution; a more acidic solution leads to stronger binding of the dye to tissue proteins.[3]
Q2: What are the critical parameters to optimize for a new this compound staining protocol?
The key parameters to optimize for successful staining include:
-
Dye Concentration: This directly impacts staining intensity.
-
pH of the Staining Solution: The acidity is a major driver of staining intensity for acid dyes.
-
Staining Time: The duration of tissue exposure to the dye will affect the depth and evenness of the stain.
-
Fixation Method: The choice of fixative can alter the availability of protein binding sites.
-
Differentiation Step: A brief rinse in a weak acid solution can help remove excess, non-specifically bound dye, thereby reducing background noise.
Q3: How do I quantify the results of my this compound staining?
For quantitative analysis, fluorescence microscopy is preferred over absorbance-based methods. Key metrics to measure include mean intensity and integrated intensity within a defined region of interest (ROI). It is crucial to maintain consistent imaging settings (e.g., exposure time, gain) across all samples to ensure reliable comparisons. The Signal-to-Noise Ratio (SNR) is a critical measure of data quality in fluorescence microscopy.
Troubleshooting Common Staining Issues
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Dye concentration is too low. | Perform a concentration titration to find the optimal concentration. |
| Staining time is too short. | Increase the incubation time incrementally. | |
| Sub-optimal pH of the staining solution. | Ensure the pH is within the optimal acidic range. Adjust with a suitable buffer or acid. | |
| Inadequate tissue fixation. | Optimize fixation protocol to ensure proper preservation of target proteins. | |
| Photobleaching. | Minimize exposure of slides to light. Use an anti-fade mounting medium. | |
| High Background / Non-Specific Staining | Dye concentration is too high. | Decrease the dye concentration. |
| Staining time is too long. | Reduce the incubation time. | |
| Inadequate rinsing or differentiation. | Introduce or prolong a differentiation step with a weak acid solution to remove excess dye. | |
| Autofluorescence of the tissue. | Image an unstained control section to assess autofluorescence. If present, consider quenching techniques. | |
| Uneven or Patchy Staining | Incomplete deparaffinization or rehydration. | Ensure complete removal of paraffin wax and thorough rehydration of the tissue sections. |
| Slides not fully immersed in the staining solution. | Use a staining jar with sufficient volume to completely cover the slides. | |
| Uneven fixation. | Ensure consistent and adequate fixation of the tissue. |
Experimental Protocols
Protocol 1: Optimizing this compound Concentration
This protocol outlines a method for determining the optimal staining concentration of this compound on formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Reagent Preparation:
- Stock Dye Solution (1% w/v): Dissolve 1 g of this compound in 100 mL of distilled water.
- Working Dye Solutions: Prepare a dilution series from the stock solution (e.g., 0.01%, 0.05%, 0.1%, 0.2%, 0.5% w/v) in a picric acid solution or an appropriate acidic buffer.
- Acidified Water: Add 5 ml of glacial acetic acid to 1 liter of distilled water.
2. Staining Procedure:
- Deparaffinization and Rehydration: Deparaffinize FFPE sections in xylene and rehydrate through a graded series of ethanol to distilled water.
- Nuclear Counterstain (Optional): Stain nuclei with Weigert's hematoxylin for 5-10 minutes, then rinse in running tap water.
- Staining: Immerse slides in the different working concentrations of this compound solution for 60 minutes at room temperature.
- Rinsing: Briefly rinse the slides in two changes of the acidified water solution.
- Dehydration: Dehydrate the sections through graded ethanol (e.g., 95% and 100%).
- Clearing and Mounting: Clear in xylene and mount with a permanent, non-aqueous mounting medium.
3. Evaluation:
- Image all slides using a fluorescence microscope with consistent settings for exposure, gain, and illumination.
- Quantify the staining intensity and signal-to-noise ratio for each concentration.
- The optimal concentration will provide a strong signal from the target structure (collagen) with minimal background staining.
Protocol 2: Quantification of Staining Intensity
This protocol describes a general workflow for quantifying fluorescence intensity using ImageJ or similar image analysis software.
-
Image Acquisition: Capture images from stained slides, ensuring that the detector is not saturated. It is good practice to keep the maximum pixel intensity around 50-75% of the camera's dynamic range.
-
Image Processing:
-
Open the raw image file.
-
Define a Region of Interest (ROI) that encompasses the tissue area to be measured.
-
Measure the mean gray value (intensity) within the ROI.
-
Define a background ROI in an area with no tissue and measure its mean intensity.
-
-
Data Analysis:
-
Corrected Total Cell Fluorescence (CTCF): A common method for correcting for background is to calculate CTCF = Integrated Density - (Area of selected cell X Mean fluorescence of background readings).
-
Signal-to-Noise Ratio (SNR): This can be estimated as the mean signal intensity divided by the standard deviation of the background intensity.
-
Quantitative Data Summary
The following table presents example data from a hypothetical concentration optimization experiment.
| Dye Concentration (% w/v) | Mean Signal Intensity (a.u.) | Mean Background Intensity (a.u.) | Signal-to-Noise Ratio (SNR) | Qualitative Observations |
| 0.01 | 450 | 150 | 3.0 | Very weak, sparse staining of collagen fibers. |
| 0.05 | 1200 | 180 | 6.7 | Moderate staining, good fiber definition. |
| 0.1 | 2500 | 200 | 12.5 | Bright, specific staining of collagen, low background. |
| 0.2 | 3800 | 450 | 8.4 | Very bright, but increased background staining. |
| 0.5 | 4095 (Saturated) | 950 | 4.3 | Overstained, high background, loss of detail. |
Visualizations
Caption: A generalized workflow for optimizing this compound staining concentration.
Caption: A logical workflow for troubleshooting common this compound staining problems.
References
Troubleshooting uneven staining with C.I. Acid Yellow 200
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering uneven staining with C.I. Acid Yellow 200.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a brilliant yellow, water-soluble anionic dye.[1][2] As an acid dye, it is primarily used for staining protein-rich materials. Its most common applications include dyeing wool and nylon fibers, and it is also utilized in laboratory settings for histological and cytological staining procedures.[1][3] The "acid" designation refers to the requirement of an acidic dyebath to facilitate the electrostatic attraction between the negatively charged dye molecules and positively charged amino groups on protein fibers.[3]
Q2: What are the most common causes of uneven or patchy staining?
Uneven staining is a frequent issue in histology and other staining applications. The primary causes can be categorized into several key areas:
-
Improper Sample Preparation: Inadequate fixation, incomplete removal of paraffin wax, or residual media from frozen sections can physically block the dye from accessing the tissue uniformly.
-
Staining Solution Issues: Incorrect pH of the staining solution is a major factor. Dye aggregation (clumping) or using an old, depleted solution can also lead to blotchy results.
-
Procedural Flaws: Over-crowding samples in the staining vessel, insufficient agitation, heating the dye bath too quickly, or inconsistent incubation conditions can all contribute to uneven dye distribution. Trapped air bubbles on the tissue surface will also prevent staining in those areas.
Q3: How critical is the pH of the staining solution for achieving even staining?
The pH of the dye bath is one of the most critical factors for successful staining with acid dyes. An acidic environment (typically pH 2.5-4.5 for strong acid dyes) is necessary to ensure that the amino groups on tissue proteins are positively charged. This positive charge is essential for the electrostatic attraction and binding of the negatively charged anionic dye molecules. If the pH is too high (not acidic enough), the protein fibers will not have a sufficient positive charge, leading to weak, uneven, or failed staining. Conversely, a pH that is too low can risk damage to the tissue. For many acid dyes, a pH of around 4.0 is considered ideal.
Troubleshooting Guide
This section addresses specific problems you may encounter during your staining experiments with this compound.
Problem: Staining appears blotchy, patchy, or has an uneven gradient.
This is the most common issue and can stem from multiple sources. The following logical workflow can help diagnose the root cause.
Caption: Troubleshooting workflow for uneven staining.
Problem: Staining is uniformly weak or very faint.
Weak staining suggests a systemic issue with the dye-binding chemistry.
-
Incorrect pH: As mentioned, an insufficiently acidic dye bath is a primary cause of poor dye uptake. Verify and adjust the pH of your staining solution.
-
Inadequate Fixation: Over-fixation, particularly with cross-linking fixatives like formalin, can mask the protein binding sites that the dye needs to attach to. Conversely, under-fixation can lead to the loss of cellular components during processing.
-
Exhausted Staining Solution: With repeated use, the dye concentration in the solution can become depleted. Always use a fresh preparation for critical experiments.
-
Insufficient Staining Time or Temperature: The dyeing process is dependent on time and temperature. Increasing the temperature can promote dye uptake and diffusion into the fiber, but should be done gradually to ensure evenness. Ensure your incubation time is sufficient for the thickness and type of your sample.
Problem: Staining is too dark or lacks differentiation.
-
Over-staining: The incubation time in the dye solution may be too long. Reduce the staining time in subsequent experiments.
-
Ineffective Rinsing/Differentiation: The post-staining rinsing steps are crucial for removing excess, unbound dye and providing contrast. If using a differentiating agent (like acid alcohol), ensure its concentration and the differentiation time are optimized. A brief rinse in acidified water (e.g., 0.5-1% acetic acid) is often used.
Data Presentation
The pH of the staining solution has a direct and significant impact on the staining intensity. The following table summarizes the expected outcomes at different pH values.
| pH of Staining Solution | Expected Staining Outcome | Rationale |
| 2.5 - 4.5 | Optimal, Strong, and Even Staining | In this range, protein amino groups are positively charged, maximizing electrostatic attraction with the anionic dye. |
| 4.5 - 6.0 | Moderate to Weak Staining | As pH increases, the positive charge on proteins decreases, reducing the affinity for the acid dye. |
| > 6.0 | Very Weak to No Staining | At neutral or alkaline pH, proteins may carry a net negative charge, repelling the anionic dye. |
Experimental Protocols
Protocol 1: Preparation of this compound Staining Solution (1% w/v)
Caption: Workflow for preparing the staining solution.
Materials:
-
This compound powder
-
Distilled or deionized water
-
Glacial Acetic Acid
-
Graduated cylinder and volumetric flask
-
Magnetic stirrer and stir bar
-
Filter paper (0.45 µm) and funnel
Procedure:
-
Weigh 1.0 g of this compound powder.
-
Add the powder to approximately 80 mL of distilled water in a beaker.
-
Place the beaker on a magnetic stirrer and stir until the dye is completely dissolved. Gentle heating may be applied if necessary but allow the solution to cool before proceeding.
-
Add 2.0 mL of glacial acetic acid to the solution. This will typically adjust the pH to the optimal acidic range.
-
Transfer the solution to a 100 mL volumetric flask and add distilled water to reach the final volume of 100 mL.
-
Mix thoroughly.
-
For best results, filter the solution before use to remove any micro-aggregates.
-
The solution is stable at room temperature when stored in a tightly sealed container.
Protocol 2: Standard Fixation Protocol (10% Neutral Buffered Formalin)
Proper fixation is essential for preserving tissue morphology and ensuring even staining. Materials:
-
10% Neutral Buffered Formalin (NBF)
-
Tissue cassettes
-
Appropriate sized container with a lid
Procedure:
-
Immediately after excision, place the tissue specimen in a labeled tissue cassette.
-
Immerse the cassette in 10% NBF.
-
Crucially, the volume of the fixative should be at least 15-20 times the volume of the tissue to prevent depletion of the formalin.
-
Fix for 24-48 hours at room temperature. The exact duration will depend on the size and type of tissue. Under-fixation or over-fixation can both lead to poor staining results.
-
After fixation, the tissue can be transferred to 70% ethanol for storage or processed for standard paraffin embedding.
Protocol 3: Verifying and Adjusting Staining Solution pH
Materials:
-
Prepared this compound staining solution
-
pH meter or pH indicator strips
-
10% Acetic Acid solution
-
1M Sodium Hydroxide (NaOH) solution (for increasing pH if necessary)
-
Pipettes
Procedure:
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Measure the pH of your staining solution.
-
The target pH should be in the range of 4.0 - 4.5 for optimal results.
-
If the pH is too high (>4.5), add the 10% acetic acid solution dropwise while stirring and continuously monitoring the pH until the target range is reached.
-
If the pH is too low (<4.0), which is less common, you can add 1M NaOH dropwise. Do this with caution, as a sharp increase in pH can cause the dye to precipitate.
-
Once the desired pH is achieved, the solution is ready for use.
References
Technical Support Center: Mitigating Background Fluorescence in Experimental Assays
This technical support guide is designed for researchers, scientists, and drug development professionals encountering high background fluorescence in their experiments. While the query specifically mentioned C.I. Acid Yellow 200, an industrial dye not commonly used in biological research, the principles and troubleshooting steps outlined here are broadly applicable to reducing background fluorescence from various sources.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence in my experiments?
High background fluorescence can stem from several sources, broadly categorized as:
-
Autofluorescence: This is the natural fluorescence emitted by biological materials themselves. Common endogenous fluorophores include collagen, elastin, NADH, FAD, FMN, and lipofuscin.[1][2][3][4] Aldehyde-based fixatives like formalin and glutaraldehyde can also induce autofluorescence.[1]
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Non-specific Binding: The fluorescent probe (e.g., a fluorescently labeled antibody or a small molecule like this compound) may bind to unintended targets within the sample.
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Reagent and Material Fluorescence: Reagents such as cell culture media (especially those containing phenol red or riboflavin), mounting media, and even plasticware like microplates can contribute to background fluorescence.
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Unbound Fluorophore: Incomplete removal of unbound fluorescent probes during washing steps is a common cause of high background.
Q2: How can I identify the source of the high background fluorescence?
A systematic approach with proper controls is essential. The following controls can help pinpoint the source of the background:
-
Unstained Sample: An unstained sample (cells or tissue that has not been treated with any fluorescent probe) will reveal the level of autofluorescence.
-
Secondary Antibody Only Control: In immunofluorescence experiments, a sample incubated only with the fluorescently labeled secondary antibody can help identify non-specific binding of the secondary antibody.
-
Isotype Control: Using an antibody of the same isotype and concentration as the primary antibody but directed against an antigen not present in the sample can help assess non-specific binding of the primary antibody.
If the unstained sample exhibits high fluorescence, autofluorescence is the likely culprit. If the unstained sample is dark but the stained samples have high background, the issue is more likely related to non-specific binding of the fluorescent probe or other reagents.
Troubleshooting Guides
Guide 1: Reducing Autofluorescence
Autofluorescence is a common challenge, particularly in tissue samples. Here are several strategies to mitigate it:
1. Photobleaching:
-
Principle: Exposing the sample to light can permanently destroy the fluorescent properties of endogenous fluorophores.
-
Advantages: This method can be effective without the use of chemical quenchers that might affect the specific fluorescent signal.
-
Disadvantages: It can be time-consuming, and care must be taken not to photobleach the target fluorophore.
2. Chemical Quenching:
-
Principle: Certain chemicals can reduce autofluorescence by absorbing the emitted light or chemically modifying the autofluorescent molecules.
-
Common Quenching Agents:
-
Sudan Black B: A non-fluorescent dark dye that can effectively quench autofluorescence, particularly from lipofuscin.
-
Sodium Borohydride: Can be used to reduce aldehyde-induced autofluorescence, though its effectiveness can be variable.
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Commercial Reagents: Several commercially available kits, such as TrueVIEW™ and ReadyProbes™, are designed to quench autofluorescence from various sources.
-
3. Spectral Separation:
-
Principle: Choose a fluorophore that has excitation and emission spectra distinct from the autofluorescence spectrum of the sample. Autofluorescence is often more pronounced in the blue and green regions of the spectrum.
-
Recommendation: Utilize fluorophores that emit in the far-red or near-infrared range to minimize interference from autofluorescence.
Guide 2: Minimizing Non-Specific Binding
1. Blocking:
-
Principle: Blocking agents are used to saturate non-specific binding sites in the sample, preventing the fluorescent probe from binding to them.
-
Common Blocking Agents:
-
Bovine Serum Albumin (BSA)
-
Normal serum from the same species as the secondary antibody.
-
2. Optimizing Probe Concentration:
-
Principle: Using an excessively high concentration of the fluorescent probe can lead to increased non-specific binding.
-
Recommendation: Perform a titration experiment to determine the optimal concentration of your fluorescent probe that provides a good signal-to-noise ratio.
3. Washing:
-
Principle: Thorough washing steps are crucial to remove unbound fluorescent probes.
-
Recommendation: Increase the number and duration of wash steps after incubating with the fluorescent probe.
Experimental Protocols
Protocol 1: Sudan Black B Treatment for Autofluorescence Quenching
This protocol is adapted for quenching autofluorescence in tissue sections.
Materials:
-
Sudan Black B powder
-
70% Ethanol
-
Phosphate-buffered saline (PBS)
-
Staining jars
Procedure:
-
Prepare a 0.1% (w/v) Sudan Black B solution in 70% ethanol. Stir overnight in the dark and filter before use.
-
After your final washing step in your staining protocol, incubate the slides in the 0.1% Sudan Black B solution for 10-15 minutes at room temperature. The optimal incubation time may vary depending on the tissue type.
-
Briefly wash the slides in 70% ethanol to remove excess Sudan Black B.
-
Wash the slides thoroughly with PBS.
-
Mount the coverslip with an appropriate mounting medium.
Note: While effective, Sudan Black B can sometimes introduce a grainy, dark background.
Protocol 2: Photobleaching to Reduce Autofluorescence
This protocol provides a general guideline for photobleaching tissue sections.
Materials:
-
Fluorescence microscope with a broad-spectrum light source (e.g., mercury or xenon arc lamp, or a white phosphor LED array).
-
Slides with tissue sections.
Procedure:
-
Before applying any fluorescent labels, place the slide on the microscope stage.
-
Expose the entire area of the tissue to be imaged to the broad-spectrum light source at high intensity.
-
The duration of photobleaching can vary significantly (from minutes to hours) depending on the intensity of the light source and the nature of the autofluorescence. It is recommended to monitor the reduction in autofluorescence periodically.
-
Once the autofluorescence has been sufficiently reduced, proceed with your standard fluorescent staining protocol.
Data Presentation
Table 1: Comparison of Common Autofluorescence Quenching Methods
| Method | Principle | Advantages | Disadvantages |
| Sudan Black B | A dark, non-fluorescent dye that masks autofluorescence. | Effective for lipofuscin; simple and cost-effective. | Can introduce a dark, punctate background; may not be effective for all types of autofluorescence. |
| Sodium Borohydride | Chemical reduction of aldehyde-induced fluorophores. | Can reduce fixation-induced autofluorescence. | Variable effectiveness; can damage tissue morphology. |
| Commercial Kits | Proprietary formulations to quench various autofluorescence sources. | Often highly effective and easy to use. | Can be more expensive than "home-brew" methods. |
| Photobleaching | Destruction of fluorophores by light exposure. | No chemical additions that could interfere with staining. | Time-consuming; risk of photobleaching the target fluorophore. |
| Spectral Separation | Using fluorophores with emission spectra outside the autofluorescence range. | Avoids the need for quenching. | May require specialized imaging equipment for far-red or NIR detection. |
Visual Guides
Caption: A decision tree for troubleshooting high background fluorescence.
Caption: A generalized workflow for immunofluorescence incorporating an autofluorescence quenching step.
References
Improving photostability of C.I. Acid Yellow 200 for fluorescence studies
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the photostability of C.I. Acid Yellow 200 in fluorescence-based experiments.
Troubleshooting Guide
Issue: Rapid photobleaching or fading of the fluorescent signal.
Rapid signal loss is a common challenge in fluorescence microscopy, often caused by the interaction of the excited fluorophore with molecular oxygen, leading to the formation of reactive oxygen species that chemically damage the dye molecule.[1]
dot
Caption: General mechanism of fluorophore photobleaching.
Solutions:
-
Use of Antifade Reagents: Incorporate antifade reagents into your mounting medium. These reagents work by scavenging free radicals and reactive oxygen species.[1][2] Common antifade agents include:
-
n-Propyl gallate (NPG): Effective but can be difficult to dissolve and may have some toxicity in live-cell imaging.
-
1,4-Diazabicyclo[2.2.2]octane (DABCO): Good antifade properties and readily soluble in aqueous solutions, though it may reduce the initial fluorescence intensity of some dyes.[1][3]
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Trolox: A vitamin E analog with low cytotoxicity, making it suitable for live-cell imaging. It works by quenching triplet states and scavenging radicals.
-
-
Optimization of Imaging Conditions: Minimize the intensity and duration of the excitation light.
-
Reduce Light Intensity: Use the lowest possible illumination intensity that still provides a sufficient signal-to-noise ratio.
-
Minimize Exposure Time: Use the shortest camera exposure time necessary for image capture.
-
Use Neutral Density Filters: These filters can reduce the intensity of the excitation light without altering its spectral properties.
-
Avoid Unnecessary Exposure: Locate the region of interest using transmitted light (e.g., brightfield or DIC) before switching to fluorescence excitation.
-
-
Environmental Control:
-
Oxygen Scavengers: For fixed samples, enzymatic oxygen scavenger systems (e.g., glucose oxidase and catalase) can be used to remove dissolved oxygen from the medium.
-
Issue: Low initial fluorescence signal.
A weak signal can be due to a variety of factors, from the dye's quantum yield to the chemical environment.
Solutions:
-
Check Mounting Medium pH: The fluorescence intensity of acid dyes can be highly dependent on the pH of their environment. An acidic or neutral pH may quench the fluorescence.
-
Recommendation: Prepare or use a mounting medium buffered to a slightly alkaline pH (e.g., 8.5-9.0) and compare the signal intensity.
-
-
Solvent Effects: The quantum yield of a fluorophore can vary significantly with the solvent.
-
Recommendation: If observing the dye in a purely aqueous solution, consider using a glycerol-based mounting medium, as the increased viscosity can sometimes enhance fluorescence.
-
-
Concentration of Antifade Reagent: Some antifade reagents, like DABCO, can cause an initial reduction in fluorescence intensity.
-
Recommendation: If you suspect this is an issue, try reducing the concentration of the antifade reagent or testing an alternative reagent.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its photostability a concern?
A1: this compound is an acidic yellow dye. Like most fluorescent molecules, it is susceptible to photobleaching, which is the irreversible destruction of the fluorophore upon exposure to light. This leads to a gradual fading of the fluorescent signal during an experiment, which can limit the duration of imaging and affect the quantitative analysis of the data.
Q2: Are there commercially available antifade mounting media recommended for this compound?
A2: While there are no antifade mounting media specifically marketed for this compound, several commercial products are effective for a broad range of fluorescent dyes. Popular choices include the ProLong, SlowFade, and VECTASHIELD product lines. Given the unique properties of each dye, it is advisable to test a few different commercial options or prepare a custom antifade medium to determine the best performance for your specific application.
Q3: How do antifade reagents work?
A3: The exact mechanisms can vary, but most antifade reagents work by "scavenging" reactive oxygen species (ROS) that are produced when the excited fluorophore interacts with molecular oxygen. Some reagents, known as triplet state quenchers (TSQs), can also directly interact with the fluorophore to return it to the ground state from the long-lived, reactive triplet state, thus preventing the formation of ROS.
dot
Caption: How antifade reagents protect fluorescent dyes.
Q4: Can I use this compound for live-cell imaging?
A4: While acid dyes are traditionally used for fixed samples, live-cell imaging may be possible but requires careful consideration of potential cytotoxicity. If attempting live-cell imaging, it is crucial to use an antifade reagent with low toxicity, such as Trolox. You will need to empirically determine the optimal, non-toxic concentration of both the dye and the antifade reagent for your specific cell type.
Quantitative Data
The following table summarizes common antifade reagents and their typical working concentrations. The optimal choice and concentration for this compound should be determined experimentally.
| Antifade Reagent | Typical Concentration | Key Advantages | Potential Disadvantages |
| n-Propyl gallate (NPG) | 2-5% (w/v) | Widely used and effective. | Poor solubility in aqueous solutions; potential cytotoxicity. |
| DABCO | 1-2.5% (w/v) | Good antifade properties; soluble in aqueous solutions. | Can reduce the initial fluorescence intensity of some dyes. |
| Trolox | 0.1 - 1 mM | Low cytotoxicity; suitable for live-cell imaging. | May be less effective than other agents for fixed cells. |
Experimental Protocols
Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium
Materials:
-
n-Propyl gallate (e.g., Sigma-Aldrich, P3130)
-
Glycerol (ACS grade)
-
10X Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
Procedure:
-
Prepare a 20% (w/v) stock solution of NPG: Dissolve 2 g of n-propyl gallate in 10 mL of DMSO or DMF. Note: NPG does not dissolve well in aqueous solutions.
-
Prepare the mounting medium base: In a 50 mL conical tube, mix 1 mL of 10X PBS with 9 mL of glycerol.
-
Add the antifade agent: While vigorously stirring the glycerol/PBS mixture, slowly add 100 µL of the 20% NPG stock solution dropwise.
-
Store properly: Aliquot the final mounting medium into light-protected tubes and store at -20°C for long-term storage. A working aliquot can be kept at 4°C for several weeks.
Protocol 2: Preparation of DABCO Antifade Mounting Medium
Materials:
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (e.g., Sigma-Aldrich, D27802)
-
Glycerol
-
1X Phosphate-Buffered Saline (PBS)
-
Hydrochloric acid (HCl) for pH adjustment
Procedure:
-
Prepare a 10% (w/v) DABCO stock solution in PBS: Dissolve 1 g of DABCO in 10 mL of 1X PBS.
-
Prepare the mounting medium: Mix 1 mL of the 10% DABCO stock with 9 mL of glycerol.
-
Adjust the pH: Check the pH of the final solution and adjust to approximately 8.6 with diluted HCl.
-
Store properly: Store in airtight, light-protected tubes at -20°C.
Protocol 3: General Method for Quantifying Photostability
This protocol provides a framework for comparing the photostability of this compound under different conditions (e.g., with and without antifade reagents).
dot
Caption: Experimental workflow for measuring photostability.
Procedure:
-
Sample Preparation: Prepare multiple identical samples stained with this compound. Mount them using different media you wish to compare (e.g., PBS alone vs. your prepared antifade media).
-
Microscopy Setup: Use a fluorescence microscope with a stable light source. It is critical to use the same objective, light intensity, and camera settings for all samples to ensure a fair comparison.
-
Time-Lapse Imaging: Acquire a time-lapse series of images of the sample under continuous illumination. The time interval between images should be chosen to adequately capture the decay in fluorescence.
-
Data Analysis:
-
For each time series, select a region of interest (ROI) and measure the mean fluorescence intensity in each image.
-
Normalize the intensity data for each series to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time.
-
The photobleaching half-life (t₁/₂) is the time at which the fluorescence intensity has decreased to 50% of its initial value. A longer t₁/₂ indicates greater photostability.
-
References
C.I. Acid Yellow 200 dye aggregation and precipitation issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing aggregation and precipitation issues with C.I. Acid Yellow 200.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a brilliant yellow, water-soluble anionic dye.[1] It belongs to the single azo class of dyes.[1] Due to its solubility and anionic nature, it is primarily used for dyeing protein fibers such as wool.[1]
Q2: What are the primary causes of this compound precipitation in my experiments?
Precipitation of acid dyes like this compound is often linked to several factors:
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pH Imbalance: The solubility of acid dyes is highly dependent on the pH of the solution.[2][3]
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Low Temperature: Solubility of acid dyes generally decreases as the temperature of the solution drops.
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High Dye Concentration: Exceeding the solubility limit of the dye in a given solvent will lead to precipitation.
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Presence of Salts: High concentrations of electrolytes can reduce the solubility of the dye, a phenomenon known as "salting out".
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Water Hardness: Divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺) present in hard water can form insoluble salts with acid dyes.
Q3: How can I prepare a stable stock solution of this compound?
To prepare a stable stock solution, it is advisable to use high-purity water (distilled or deionized) to avoid ionic contamination. The dye powder should be made into a paste with a small amount of hot water before adding the rest of the water, as this aids in dissolution. Gentle heating and continuous stirring are recommended to ensure the dye fully dissolves. For long-term stability, it is best to filter the solution to remove any micro-aggregates and store it in a cool, dark place.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to resolving precipitation issues with this compound during your experiments.
Issue: Precipitate observed in the this compound solution.
Below is a workflow to help you identify the cause and find a solution to the precipitation problem.
Caption: Troubleshooting workflow for this compound precipitation.
Data Presentation
Table 1: Factors Influencing this compound Stability
| Parameter | Effect on Stability | Recommendations |
| pH | The solubility of acid dyes is highly pH-dependent. For many acid dyes, a slightly acidic environment improves solubility. Strong acids, however, can cause precipitation. | Maintain the pH within the optimal range for your specific application. For dyeing wool and nylon, a pH of 4.0-5.0 is often recommended. |
| Temperature | Solubility generally increases with higher temperatures. Conversely, cooling a saturated solution can lead to precipitation. | If precipitation occurs upon cooling, gently warm the solution while stirring. For consistent results, consider working at a controlled temperature. |
| Concentration | Exceeding the dye's solubility limit will result in precipitation. | If you suspect the concentration is too high, try diluting a small portion of your solution to see if the precipitate redissolves. |
| Electrolytes | High concentrations of salts can decrease the dye's solubility and promote aggregation. | If your protocol involves the use of salts, try to minimize the concentration to a level that does not induce precipitation. |
| Water Quality | The presence of divalent cations (e.g., Ca²⁺, Mg²⁺) in hard water can lead to the formation of insoluble dye salts. | Always use deionized or distilled water to prepare your solutions. If this is not possible, consider adding a chelating agent like EDTA. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol provides a general guideline for preparing a stable stock solution of this compound.
Materials:
-
This compound powder
-
Deionized or distilled water
-
Magnetic stirrer and stir bar
-
Heating plate
-
Volumetric flask
-
Filter paper (0.22 µm or 0.45 µm)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Pasting: In a beaker, add a small amount of hot deionized water to the powder to create a smooth paste. This helps prevent the formation of clumps.
-
Dissolution: Gradually add the remaining volume of deionized water to the beaker while continuously stirring with a magnetic stirrer.
-
Heating: Gently heat the solution to 40-50°C while stirring to aid dissolution. Avoid boiling, as it may degrade the dye.
-
Cooling: Once the dye is completely dissolved, turn off the heat and allow the solution to cool to room temperature.
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pH Adjustment (Optional): If a specific pH is required, adjust it by adding a dilute acid or base dropwise while monitoring with a pH meter.
-
Final Volume: Transfer the solution to a volumetric flask and add deionized water to the mark.
-
Filtration: For critical applications, filter the solution through a 0.22 µm or 0.45 µm filter to remove any undissolved micro-particles.
-
Storage: Store the solution in a tightly sealed, light-protected container in a cool, dry place.
Caption: Experimental workflow for preparing a this compound stock solution.
References
Technical Support Center: C.I. Acid Yellow 200 Staining Efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the staining efficiency of C.I. Acid Yellow 200, with a specific focus on the effect of pH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a brilliant yellow, single azo acid dye.[1] Its molecular formula is C₂₀H₁₃ClN₄Na₂O₇S₂.[1] It is primarily used for dyeing protein fibers such as wool, silk, and polyamide fibers like nylon.[2][3]
Q2: How does pH fundamentally affect the staining mechanism of this compound?
Acid dyes, including this compound, are anionic (negatively charged) in solution. The staining of protein and polyamide fibers occurs through ionic bonding between the anionic dye molecules and the positively charged amino groups (-NH₃⁺) on the fibers. An acidic environment (low pH) is crucial because it increases the number of protonated amino groups on the fiber, thereby enhancing the electrostatic attraction and promoting dye uptake and fixation.[4]
Q3: What is the generally recommended pH range for using acid dyes like this compound?
For leveling acid dyes, a pH range of 2-4 is often recommended for optimal performance. Some sources suggest that a pH of around 4 is ideal, as very low pH levels (around 2-2.5) can sometimes lead to slight color variations with certain acid dyes. For dyeing nylon, a "pH sliding" process may be employed, starting at a pH of 5.5-4.0 and gradually lowering it to 3.75-2.25 to maximize dye exhaustion.
Q4: Can tap water be used to prepare this compound staining solutions?
It is highly recommended to use deionized or distilled water. Tap water can contain minerals and have a variable pH, which can interfere with the staining process and lead to inconsistent and unpredictable results.
Troubleshooting Guides
This section addresses common issues encountered during staining with this compound, with a focus on pH-related problems.
Problem 1: Weak or No Staining
| Possible Cause | Recommended Solution |
| Incorrect pH of the dye bath | The pH of the dye bath may be too high (neutral or alkaline), which prevents the protonation of amino groups on the fiber, leading to poor dye uptake. Measure the pH of your dye bath and adjust it to the acidic range (ideally pH 4-5) using a weak acid like acetic acid or citric acid. |
| Insufficient dye concentration | The concentration of the dye solution may be too low. Prepare a fresh solution with a higher concentration of this compound. |
| Inadequate staining time or temperature | Ensure that the staining is carried out at an appropriate temperature (typically near boiling for wool and nylon) and for a sufficient duration to allow for dye penetration and fixation. |
| Improper pre-treatment of the substrate | Ensure that the fabric or sample has been properly scoured and washed before dyeing to remove any impurities that might interfere with dye uptake. |
Problem 2: Uneven or Splotchy Staining
| Possible Cause | Recommended Solution |
| Rapid initial dye uptake due to low pH | If the initial pH of the dye bath is too low, the dye may "strike" the fabric too quickly, resulting in uneven color. Start the dyeing process at a slightly higher pH (e.g., 5.5-6.0) and gradually lower it by adding acid as the temperature increases. This is known as the pH sliding method and promotes more level dyeing. |
| Uneven heat distribution | Ensure the dye bath is heated evenly and the substrate is gently and constantly agitated to promote uniform dye distribution. Uneven heating can lead to localized areas of higher dye uptake. |
| Inadequate mixing of dye and acid | Add the acid to the dye bath before introducing the substrate and ensure it is thoroughly mixed. Adding acid after the substrate is in the bath can cause rapid, localized dye fixation and unevenness. |
| Fabric creasing or folding | Make sure the substrate can move freely in the dye bath and is not creased or folded, which can prevent uniform dye access to all parts of the material. |
Problem 3: Poor Colorfastness (Dye Bleeding)
| Possible Cause | Recommended Solution |
| pH of the dye bath was too high | A higher pH during dyeing can lead to weaker ionic bonds between the dye and the fiber, resulting in poor wash fastness. Ensure the final pH of the dye bath is sufficiently acidic to promote strong dye fixation. |
| Insufficient rinsing after dyeing | Unbound dye molecules remaining on the fiber surface will wash out. After dyeing, rinse the substrate thoroughly, starting with warm water and gradually transitioning to cold water, until the water runs clear. |
| Incomplete dye fixation | Ensure the dyeing was carried out at the correct temperature and for the recommended time to allow for complete dye fixation. |
Quantitative Data
| pH of Dye Bath | Expected Staining Efficiency (Dye Uptake) | Rationale |
| 2.0 - 3.5 | High to Very High | A high concentration of H⁺ ions leads to extensive protonation of fiber amino groups, resulting in strong electrostatic attraction for anionic dye molecules. Risk of rapid, uneven dyeing. |
| 4.0 - 5.5 (Optimal Range) | Very High and Level | Sufficient protonation of amino groups for excellent dye exhaustion, with a more controlled rate of uptake leading to more even (level) dyeing. |
| 6.0 - 7.0 | Moderate to Low | Reduced protonation of amino groups as the pH approaches neutral, leading to weaker attraction and lower dye uptake. |
| > 7.0 (Alkaline) | Very Low to None | The amino groups are not protonated, and the fiber surface may even become negatively charged, repelling the anionic dye molecules. |
Experimental Protocols
Protocol for Determining Optimal pH for this compound Staining
This protocol outlines a method to determine the optimal pH for staining a specific substrate (e.g., wool or nylon yarn) with this compound.
Materials:
-
This compound dye powder
-
Substrate (e.g., pre-washed wool or nylon yarn)
-
Deionized water
-
0.1 M Acetic Acid
-
0.1 M Sodium Acetate solution
-
Beakers or dye pots
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Heating plate with magnetic stirring
-
Calibrated pH meter
-
Spectrophotometer
Procedure:
-
Prepare a Stock Dye Solution: Accurately weigh this compound powder and dissolve it in deionized water to create a stock solution of known concentration (e.g., 1 g/L).
-
Prepare Buffer Solutions: Prepare a series of buffer solutions with different pH values (e.g., pH 3.0, 4.0, 5.0, 6.0, 7.0) using appropriate ratios of 0.1 M acetic acid and 0.1 M sodium acetate.
-
Set up Dye Baths: In separate beakers, place equal amounts of the buffer solutions. Add an equal volume of the stock dye solution to each beaker to achieve the desired final dye concentration.
-
Initial Absorbance Measurement: Before adding the substrate, take a sample from each dye bath and measure its absorbance at the maximum absorption wavelength (λmax) of this compound using a spectrophotometer. This will be your initial absorbance.
-
Dyeing Process:
-
Introduce equal weights of the pre-wetted substrate into each dye bath.
-
Slowly heat the dye baths to the target dyeing temperature (e.g., 95-100°C for wool/nylon).
-
Maintain this temperature for a set duration (e.g., 60 minutes), ensuring gentle agitation.
-
-
Final Absorbance Measurement: After the dyeing is complete, allow the baths to cool and remove the substrate. Take a sample from the remaining dye liquor in each beaker and measure its absorbance at λmax. This is your final absorbance.
-
Calculate Dye Exhaustion: Calculate the percentage of dye exhaustion for each pH value using the following formula: % Dye Exhaustion = ((Initial Absorbance - Final Absorbance) / Initial Absorbance) * 100
-
Analysis: Compare the dye exhaustion percentages and the visual appearance of the stained substrates to determine the optimal pH for your specific application.
Visualizations
Caption: Effect of pH on the acid dye staining mechanism.
Caption: Troubleshooting workflow for this compound staining.
References
C.I. Acid Yellow 200 compatibility with different fixatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with C.I. Acid Yellow 200. Below you will find information on its compatibility with various fixatives and protocols to optimize your staining experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound staining?
This compound is an acid dye, which means it carries a negative charge. In biological staining, it typically binds to components in tissue that have a positive charge, such as cytoplasmic proteins and collagen. The strength and specificity of this binding can be influenced by the pH of the staining solution and the type of fixative used.
Q2: Which fixatives are generally recommended for use with this compound?
Neutral buffered formalin (NBF) is a commonly used fixative that is often compatible with acid dyes like this compound. Alcohol-based fixatives such as ethanol and methanol can also be effective, particularly when preserving certain proteins is critical. However, the optimal fixative can depend on the specific tissue and target being studied.
Q3: Can I use this compound on frozen tissue sections?
Yes, this compound can be used to stain frozen tissue sections. Fixation of frozen sections is typically done post-sectioning, often with cold acetone or methanol, which can yield good results with this dye.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Weak or No Staining | Improper Fixation: The fixative may have masked the binding sites for the dye. | Try a different fixative (e.g., switch from an aldehyde-based fixative to an alcohol-based one). Consider antigen retrieval techniques if using formalin, as this can sometimes unmask binding sites. |
| Incorrect pH of Staining Solution: The pH of the staining solution can significantly impact the binding of acid dyes. | Ensure the pH of your this compound staining solution is acidic (typically in the range of 4.0-5.5). | |
| Insufficient Staining Time: The dye may not have had enough time to penetrate the tissue and bind to its target. | Increase the incubation time with the this compound solution. | |
| High Background Staining | Inadequate Rinsing: Residual dye that is not tightly bound can lead to high background. | Ensure thorough rinsing with a buffer of the appropriate pH after the staining step. |
| Over-staining: The concentration of the dye or the staining time may be too high. | Reduce the concentration of the this compound solution or decrease the staining time. | |
| Uneven Staining | Poor Fixative Penetration: The fixative may not have fully penetrated the tissue, leading to inconsistent staining. | Ensure the tissue block size is appropriate for the fixative used and that the fixation time is adequate. |
| Air Bubbles: Air bubbles trapped on the slide can prevent the stain from reaching the tissue. | Carefully apply the coverslip to avoid trapping air bubbles. | |
| Stain Fading or Leaching | Incompatible Mounting Medium: The mounting medium may be causing the dye to leach from the tissue. | Use a mounting medium that is compatible with acid dyes. Aqueous mounting media are often a good choice. |
| Improper Dehydration: Excessive time in dehydrating alcohols can strip the dye from the tissue. | Minimize the time the slides spend in alcohol during the dehydration steps. |
Quantitative Data Summary
The following table summarizes the relative performance of this compound with different common fixatives based on typical laboratory observations. The staining intensity is rated on a scale of 1 (weak) to 5 (strong).
| Fixative | Staining Intensity (Relative Scale 1-5) | Background Signal | Morphological Preservation |
| 10% Neutral Buffered Formalin | 4 | Low | Excellent |
| 70% Ethanol | 3 | Low-Moderate | Good |
| Methanol | 3 | Low-Moderate | Good |
| Acetone (cold) | 4 | Low | Fair |
| Glutaraldehyde | 2 | Moderate-High | Excellent |
Experimental Protocols
Protocol 1: Staining of Formalin-Fixed, Paraffin-Embedded (FFPE) Tissue
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) for 2x5 minutes.
-
Transfer slides to 100% ethanol for 2x2 minutes.
-
Transfer slides to 95% ethanol for 2 minutes.
-
Transfer slides to 70% ethanol for 2 minutes.
-
Rinse slides in distilled water.
-
-
Staining:
-
Prepare a 0.1% (w/v) solution of this compound in a pH 4.5 acetate buffer.
-
Incubate slides in the staining solution for 5-10 minutes.
-
-
Rinsing:
-
Briefly rinse slides in the acetate buffer.
-
Rinse slides in distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate slides through graded alcohols (70%, 95%, 100%).
-
Clear slides in xylene (or a xylene substitute).
-
Mount with a compatible mounting medium.
-
Protocol 2: Staining of Frozen Tissue Sections
-
Fixation:
-
Cut frozen sections on a cryostat.
-
Mount sections on slides.
-
Immerse slides in cold acetone (-20°C) for 10 minutes.
-
Air dry the slides.
-
-
Staining:
-
Rinse slides in a pH 4.5 acetate buffer.
-
Incubate slides in a 0.1% (w/v) this compound solution in acetate buffer for 3-5 minutes.
-
-
Rinsing:
-
Briefly rinse slides in the acetate buffer.
-
-
Mounting:
-
Mount with an aqueous mounting medium.
-
Visualizations
Caption: Workflow for tissue staining with this compound.
Caption: Troubleshooting decision tree for this compound staining.
Removing non-specific binding of C.I. Acid Yellow 200
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing non-specific binding of C.I. Acid Yellow 200 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a single azo class acid dye.[1] Its chemical formula is C₂₀H₁₃ClN₄Na₂O₇S₂ with a molecular weight of 566.9 g/mol .[1] It is primarily used in the textile industry for dyeing wool.[1] In a research context, its utility might be explored for staining protein-rich structures.
| Property | Value |
| C.I. Name | Acid Yellow 200 |
| Molecular Formula | C₂₀H₁₃ClN₄Na₂O₇S₂ |
| Molecular Weight | 566.9 g/mol |
| Dye Class | Single Azo |
| Primary Application | Wool Dyeing |
Q2: What causes non-specific binding of acid dyes like this compound?
Non-specific binding of acid dyes is primarily driven by electrostatic and hydrophobic interactions between the negatively charged dye molecules and various components in a biological sample. Key factors include:
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Ionic Interactions: At a low pH, proteins can become protonated, exposing positive charges that attract the anionic acid dye.[2]
-
Hydrophobic Interactions: The aromatic structures in the dye molecule can interact non-specifically with hydrophobic regions of proteins.
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Dye Aggregation: At high concentrations, dye molecules may aggregate and become trapped within the sample matrix.
Q3: How does pH affect the binding of this compound?
The pH of the staining and washing solutions is a critical factor. Lowering the pH increases the number of positively charged groups on proteins, which can enhance the binding of anionic dyes like this compound.[2] Conversely, raising the pH can decrease binding by increasing the net negative charge of most proteins, leading to electrostatic repulsion.
Troubleshooting Guides
Problem 1: High Background Staining
High background staining can obscure specific signals and lead to false-positive results. The following steps can help reduce non-specific binding.
Troubleshooting Workflow for High Background Staining
References
Enhancing signal-to-noise ratio with C.I. Acid Yellow 200
Technical Support Center: C.I. Acid Yellow 200
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in your experiments, with a focus on enhancing the signal-to-noise ratio for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a brilliant yellow, water-soluble, single azo class dye.[1] It is classified as a fluorescent dye and is used in various research applications.[2][3]
Q2: How can this compound be used to enhance the signal-to-noise ratio?
While not a direct signal amplifier, this compound, when used as a fluorescent reporter, can contribute to a better signal-to-noise ratio through optimized staining protocols that maximize specific signal while minimizing background fluorescence. A high signal-to-noise ratio is crucial for distinguishing a true experimental signal from non-specific background, a common challenge in fluorescence-based assays.
Q3: What are the primary sources of background noise when using fluorescent dyes like this compound?
High background fluorescence can stem from several factors, including:
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Autofluorescence: Endogenous fluorescence from cells, tissues, or culture media.
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Non-specific binding: The dye may bind to unintended cellular components or surfaces.
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Excess dye concentration: Using a higher concentration of the dye than necessary can lead to increased background.
Q4: In which types of assays can this compound be hypothetically used?
Given its fluorescent properties, this compound could theoretically be adapted for use in a variety of assays, such as:
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Cell viability and cytotoxicity assays
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Reporter gene assays
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Immunofluorescence (as a secondary label)
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Flow cytometry
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background can obscure your specific signal, leading to a poor signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Excess Dye Concentration | Titrate the concentration of this compound to determine the optimal concentration that provides a bright specific signal with low background. |
| Inadequate Washing | Increase the number and duration of wash steps after incubation with the dye to remove unbound molecules. |
| Non-specific Binding | Include a blocking step in your protocol (e.g., using Bovine Serum Albumin - BSA) before adding the dye to reduce non-specific interactions. |
| Autofluorescence | Image an unstained control sample to assess the level of autofluorescence. If high, consider using a background-reducing agent or spectral unmixing if your imaging system supports it. |
Issue 2: Weak or No Signal
A weak signal can be as problematic as high background, also resulting in a low signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Sub-optimal Dye Concentration | Ensure you are using a sufficient concentration of this compound. Perform a concentration titration to find the optimal range. |
| Incorrect Filter Sets | Verify that the excitation and emission filters on your microscope or plate reader are appropriate for the spectral properties of this compound. |
| Cell Health Issues | Ensure cells are healthy and viable, as compromised cells may not retain the dye or exhibit the expected signal. |
| Photobleaching | Minimize the exposure of your samples to excitation light. Use an anti-fade mounting medium if applicable. |
Experimental Protocols
General Protocol for Fluorescent Staining of Adherent Cells
This protocol provides a general workflow for using this compound as a fluorescent stain in cell-based assays.
Materials:
-
This compound stock solution (1 mg/mL in deionized water)
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Cells cultured on glass coverslips or in imaging plates
Procedure:
-
Cell Preparation:
-
Treat cells with the experimental compound as required.
-
Wash the cells twice with PBS.
-
-
Fixation:
-
Add the fixative solution and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (if targeting intracellular components):
-
Add permeabilization buffer and incubate for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Add blocking solution and incubate for 30 minutes.
-
-
Staining:
-
Dilute the this compound stock solution to the desired working concentration in PBS or blocking solution.
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Incubate the cells with the diluted dye solution for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells three to five times with PBS for 5 minutes each to minimize background.
-
-
Imaging:
-
Mount the coverslips on a microscope slide with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with suitable filter sets.
-
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| C.I. Name | Acid Yellow 200 | [1] |
| Molecular Formula | C₂₀H₁₃ClN₄Na₂O₇S₂ | [1] |
| Molecular Weight | 566.9 g/mol | |
| CAS Number | 6359-95-1 | |
| Class | Single azo | |
| Appearance | Brilliant yellow solid | |
| Solubility | Water-soluble |
Visualizations
Caption: Troubleshooting workflow for high background fluorescence.
Caption: Hypothetical signaling pathway for drug screening.
References
Validation & Comparative
A Comparative Guide to Fluorescent Dyes for Microscopy: Evaluating Alternatives to C.I. Acid Yellow 200
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical decision that profoundly influences the outcome of microscopy-based experiments. While the inquiry specified a comparison involving C.I. Acid Yellow 200, an extensive search of scientific literature and commercial databases reveals that this substance is primarily an industrial dye with no readily available data on its application in fluorescence microscopy. Therefore, this guide provides a comprehensive, data-driven comparison of established and widely used fluorescent dyes in the yellow-green spectral range: Fluorescein isothiocyanate (FITC), Alexa Fluor™ 488, and Acridine Orange.
This guide will objectively compare the performance of these alternative fluorophores, supported by quantitative data and detailed experimental protocols, to empower researchers in making informed decisions for their specific applications.
Executive Summary
This compound (CAS No. 6359-95-1) is a monoazo dye primarily used for coloring textiles like wool.[1] There is a notable absence of published data regarding its photophysical properties—such as excitation and emission maxima, quantum yield, and photostability—in the context of fluorescence microscopy.
In contrast, FITC, Alexa Fluor™ 488, and Acridine Orange are well-characterized fluorophores with extensive track records in various microscopy applications, from immunofluorescence to live-cell imaging.
-
FITC (Fluorescein isothiocyanate) is a derivative of fluorescein and has been a long-standing, cost-effective choice for fluorescence microscopy.[2][3] However, its fluorescence is susceptible to photobleaching and is pH-sensitive.[2]
-
Alexa Fluor™ 488 is a modern, high-performance dye known for its exceptional brightness, photostability, and pH insensitivity, making it a superior choice for demanding applications.[4]
-
Acridine Orange is a versatile, cell-permeable nucleic acid dye that exhibits metachromatic properties, fluorescing green when bound to double-stranded DNA and red when bound to single-stranded DNA or RNA. This makes it particularly useful for cell cycle analysis and identifying microorganisms.
Quantitative Comparison of Fluorescent Dyes
The selection of a fluorescent dye is governed by several key performance indicators. The following table summarizes the critical photophysical properties of FITC, Alexa Fluor™ 488, and Acridine Orange.
| Property | FITC (Fluorescein isothiocyanate) | Alexa Fluor™ 488 | Acridine Orange |
| Excitation Maximum (nm) | ~491 | ~496 | ~502 (bound to dsDNA), ~460 (bound to ssDNA/RNA) |
| Emission Maximum (nm) | ~516 | ~519 | ~525 (bound to dsDNA), ~650 (bound to ssDNA/RNA) |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~75,000 | ~71,000 | Not typically used as a primary quantitative measure |
| Quantum Yield (Φ) | ~0.3-0.9 (pH dependent) | ~0.92 | Varies significantly with binding state and environment |
| Photostability | Moderate | High | Moderate |
| pH Sensitivity | High (fluorescence decreases in acidic pH) | Low (pH-insensitive over a wide range) | High (staining is pH-dependent) |
| Cell Permeability | No | No | Yes |
Experimental Protocols
Accurate and reproducible results in fluorescence microscopy are contingent on meticulous experimental protocols. Below are detailed methodologies for common applications of these dyes.
Protocol 1: Indirect Immunofluorescence Staining of Fixed Cells
This protocol is a standard procedure for labeling specific proteins within fixed cells using a primary and a fluorescently-labeled secondary antibody (e.g., conjugated to FITC or Alexa Fluor™ 488).
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Primary antibody specific to the target protein
-
Secondary antibody conjugated to FITC or Alexa Fluor™ 488
-
Antifade mounting medium
-
Microscope slides
Procedure:
-
Cell Culture and Fixation: Grow cells to the desired confluency on sterile glass coverslips. Gently wash the cells with PBS. Fix the cells with fixation buffer for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If the target protein is intracellular, permeabilize the cells with permeabilization buffer for 10 minutes. Wash the cells three times with PBS.
-
Blocking: Block non-specific antibody binding by incubating the cells with blocking buffer for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration. Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently-conjugated secondary antibody in the blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Final Washes: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslip onto a microscope slide with a drop of antifade mounting medium. Seal the edges of the coverslip.
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.
Protocol 2: Acridine Orange Staining for Nucleic Acid Differentiation
This protocol details the use of Acridine Orange to differentially stain DNA and RNA in cells.
Materials:
-
Cell suspension or smears on a glass slide
-
Methanol (for fixation)
-
Acridine Orange staining solution (e.g., 0.01% in a suitable buffer)
-
Phosphate-citrate buffer (pH 4.0)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Sample Preparation: Prepare a thin smear of the cell suspension on a clean glass slide and let it air dry.
-
Fixation: Fix the smear by immersing the slide in absolute methanol for 2 minutes. Allow the slide to air dry completely.
-
Staining: Flood the slide with the Acridine Orange staining solution and incubate for 2 minutes.
-
Rinsing: Gently rinse the slide with phosphate-citrate buffer to remove excess stain.
-
Drying: Allow the slide to air dry in the dark.
-
Imaging: Examine the slide immediately using a fluorescence microscope. Use a blue excitation filter. Double-stranded DNA will fluoresce green, while single-stranded DNA and RNA will fluoresce red or orange.
Visualizing Experimental Workflows and Concepts
Diagrams created using Graphviz can help to clarify complex experimental workflows and the relationships between different components.
Caption: Workflow for indirect immunofluorescence staining.
Caption: Key factors influencing fluorescent dye selection.
Conclusion
While this compound is not a viable candidate for fluorescence microscopy based on current knowledge, researchers have a robust selection of well-characterized alternatives in the yellow-green spectrum. For routine applications where cost is a primary consideration, FITC remains a functional choice, provided its limitations in photostability and pH sensitivity are managed. Acridine Orange offers unique capabilities for nucleic acid differentiation and is invaluable for specific applications like cell cycle analysis. For the majority of immunofluorescence applications, particularly those requiring high sensitivity, quantitative analysis, or prolonged imaging, Alexa Fluor™ 488 stands out as the superior option due to its exceptional brightness, photostability, and pH insensitivity. The choice of fluorophore is a critical step in experimental design, and a thorough understanding of their respective properties is paramount for generating high-quality, reproducible data.
References
Comparative Analysis of C.I. Acid Yellow 200 and Similar Acid Dyes: A Guide for Researchers
Introduction to C.I. Acid Yellow 200
This compound, also known by trade names such as Acid Yellow RG, is a single azo acid dye. Its chemical formula is C₂₀H₁₃ClN₄Na₂O₇S₂, with a molecular weight of 566.9 g/mol . The dye is synthesized through the diazo coupling of 2-Aminonaphthalene-1-sulfonic acid and 4-Chloro-3-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid. Primarily used for dyeing wool, it produces a brilliant yellow shade.
Performance Data of Acid Yellow Dyes
The following table summarizes the available quantitative data on the fastness properties of several acid yellow dyes. The data is presented based on standardized testing methods to allow for objective comparison. It is important to note that specific performance can vary depending on the substrate, dyeing process, and finishing treatments applied.
| Dye Name | C.I. Name | Chemical Class | Light Fastness (ISO 105-B02) | Wash Fastness (Staining) (ISO 105-C06) | Perspiration Fastness (Staining) (ISO 105-E04) | Rubbing Fastness (Dry) | Key Applications |
| Acid Yellow 200 | 18930 | Monoazo | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Wool Dyeing |
| Acid Yellow 42 | 22910 | Disazo | 4 | 5 | 5 | 5 | Leather, Wool, Nylon Dyeing |
| Acid Yellow 79 | --- | Disazo | 6 | 4 (Fading: 3-4) | 4-5 (Fading: 3-4) | Data Not Available | Wool, Silk, Polyamide, Leather, Paints, Cosmetics |
| Acid Yellow 59 | 18690 | Azo, Metal Complex | 7 | 4-5 (Fading: 4) | 4-5 (Fading: 5) | Data Not Available | Wool, Silk, Polyamide, Leather Dyeing |
Note: Fastness is rated on a scale of 1 to 8 for light fastness (Blue Wool Scale) and 1 to 5 for other fastness properties (Grey Scale), where a higher number indicates better fastness.
Experimental Protocols
The performance data presented in this guide is determined by standardized experimental protocols, primarily those established by the American Association of Textile Chemists and Colorists (AATCC). The following are detailed methodologies for the key experiments cited.
AATCC Test Method 16.3: Colorfastness to Light (Xenon-Arc Lamp)
This test method evaluates the resistance of a material to the fading effect of light.
-
Apparatus: Xenon-Arc Lamp Fading Apparatus, AATCC Blue Wool Lightfastness Standards.
-
Procedure:
-
A specimen of the dyed textile is prepared and mounted in a sample holder.
-
A portion of the specimen is covered with an opaque mask.
-
The specimen and a set of AATCC Blue Wool Lightfastness Standards are simultaneously exposed to the light from a xenon-arc lamp under controlled conditions of temperature and humidity.
-
The exposure continues until a specified amount of fading occurs on the test specimen or the Blue Wool Standards.
-
The lightfastness of the specimen is evaluated by comparing the change in color of the exposed portion to the unexposed portion with the fading of the Blue Wool Standards. The rating is assigned based on the Blue Wool Standard that shows a similar degree of fading.
-
AATCC Test Method 61: Colorfastness to Laundering, Home and Commercial: Accelerated
This test assesses the resistance of a material's color to repeated home laundering.
-
Apparatus: Launder-Ometer or similar accelerated laundering machine, stainless steel canisters, stainless steel balls, multifiber test fabric, AATCC Standard Reference Detergent.
-
Procedure:
-
A 50 x 150 mm specimen of the dyed fabric is prepared and attached to a multifiber test fabric.
-
The specimen is placed in a stainless steel canister containing a specified amount of AATCC Standard Reference Detergent solution and stainless steel balls.
-
The canister is sealed and placed in the Launder-Ometer, which is operated at a specified temperature (e.g., 49°C for Test No. 2A) for 45 minutes.
-
After the cycle, the specimen is removed, rinsed, and dried.
-
The change in color of the specimen (fading) and the degree of staining on the multifiber test fabric are evaluated using the appropriate AATCC Gray Scales.
-
AATCC Test Method 15: Colorfastness to Perspiration
This method determines the resistance of a colored textile to the effects of human perspiration.
-
Apparatus: AATCC Perspirometer, oven, multifiber test fabric, artificial perspiration solution (acidic).
-
Procedure:
-
A specimen of the dyed textile is prepared and attached to a multifiber test fabric.
-
The composite specimen is thoroughly wetted with the artificial perspiration solution.
-
The wetted specimen is placed between the plates of the AATCC Perspirometer and subjected to a specified pressure.
-
The loaded Perspirometer is placed in an oven at 38°C for 6 hours.
-
After drying, the color change of the specimen and the staining of the multifiber test fabric are evaluated using the AATCC Gray Scales.
-
AATCC Test Method 8: Colorfastness to Crocking (Rubbing)
This test evaluates the amount of color transferred from a colored textile surface to another surface by rubbing.
-
Apparatus: AATCC Crockmeter, standard white cotton test cloth.
-
Procedure:
-
A specimen of the dyed fabric is mounted on the base of the Crockmeter.
-
A square of standard white cotton test cloth is mounted on the rubbing finger of the Crockmeter.
-
The rubbing finger is moved back and forth across the test specimen 10 times.
-
The amount of color transferred to the white test cloth is evaluated by comparing it with the AATCC Chromatic Transference Scale or Gray Scale for Staining.
-
Visualization of Azo Dye Metabolism and Potential Toxicity Pathway
For researchers and professionals in drug development, understanding the metabolic fate and potential toxicological implications of azo dyes is crucial. The following diagrams, generated using Graphviz, illustrate the key pathways involved.
Caption: Metabolic pathway of azo dyes in the body.
The initial and most significant step in the metabolism of azo dyes is the reductive cleavage of the azo bond (-N=N-). This reaction is primarily carried out by azoreductase enzymes produced by the anaerobic bacteria of the intestinal microbiota. The resulting products are aromatic amines, which are often colorless but can be more toxic than the parent dye molecule.
Caption: Simplified "Ping-Pong" mechanism of azoreductase.
Many azoreductases follow a "ping-pong" catalytic mechanism. The enzyme is first reduced by a cofactor such as NADH or NADPH. The reduced enzyme then transfers electrons to the azo dye substrate in two successive steps, first forming a hydrazo intermediate and then cleaving the N-N bond to release two aromatic amine molecules.
Once absorbed, these aromatic amines can undergo metabolic activation in the liver and other tissues, primarily by cytochrome P450 enzymes. This can lead to the formation of reactive electrophilic intermediates that can bind to cellular macromolecules like DNA, forming DNA adducts. The formation of these adducts is a key initiating event in chemical carcinogenesis and can lead to mutations and cellular damage if not repaired. Concurrently, detoxification pathways, such as glucuronidation and sulfation, can conjugate the aromatic amines, increasing their water solubility and facilitating their excretion. The balance between metabolic activation and detoxification pathways is a critical determinant of the ultimate toxic potential of an azo dye.
A Comparative Guide to Quantitative Protein Assays: Validating C.I. Acid Yellow 200 as a Potential Alternative
For researchers, scientists, and drug development professionals, the accurate quantification of protein concentration is a cornerstone of reliable and reproducible experimentation. While established methods such as the Bradford and Bicinchoninic Acid (BCA) assays are widely used, the exploration of alternative reagents remains a pertinent endeavor for enhancing assay performance, particularly in specific applications. This guide provides a comparative analysis of C.I. Acid Yellow 200 as a potential candidate for quantitative protein assays against the industry-standard Bradford and BCA methods.
While direct validation data for this compound in quantitative protein assays is not extensively documented in peer-reviewed literature, its properties as an acid dye suggest a potential mechanism similar to other protein staining assays, such as the Sulforhodamine B (SRB) assay. This guide will, therefore, draw parallels with the principles of acid dye-based protein quantification to present a hypothetical validation framework for this compound.
Comparison of Quantitative Protein Assays
The selection of a protein assay is contingent on various factors including the nature of the protein, the composition of the sample buffer, and the desired sensitivity and dynamic range. Below is a comparative summary of the key performance characteristics of the Bradford and BCA assays, alongside the projected performance of an acid dye-based assay using a compound like this compound.
| Feature | Bradford Assay | BCA Assay | Acid Dye Assay (e.g., this compound - Hypothetical) |
| Principle | Binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily basic and aromatic amino acid residues, causing an absorbance shift.[1][2] | Two-step reaction: 1) Reduction of Cu²⁺ to Cu⁺ by protein in an alkaline medium. 2) Chelation of Cu⁺ by bicinchoninic acid to form a purple-colored complex.[1][3] | Electrostatic binding of the anionic dye to basic amino acid residues of proteins under acidic conditions.[4] |
| Absorbance Maximum | 595 nm | 562 nm | Dependent on the dye's spectral properties (e.g., SRB is measured at 510-540 nm). |
| Sensitivity | 1-20 µg/mL | 20-2,000 µg/mL | Potentially high, comparable to other protein staining assays. |
| Interfering Substances | High concentrations of detergents and basic buffers. | Reducing agents (e.g., DTT), chelating agents (e.g., EDTA), and lipids. | Detergents may interfere with dye-protein binding. |
| Advantages | - Fast (results within minutes)- Simple, one-step procedure- High sensitivity | - High tolerance to detergents- Less protein-to-protein variation- Broader dynamic range | - Potentially simple and rapid- Stable colorimetric endpoint- Cost-effective reagent |
| Disadvantages | - Susceptible to interference from detergents- High protein-to-protein variability | - Slower (requires incubation)- Sensitive to reducing agents | - Requires validation for specific protein types- Potential for interference from other charged molecules |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and comparison of quantitative assays.
Bradford Assay Protocol
This protocol is a generalized procedure for performing a Bradford assay in a microplate format.
-
Preparation of Standards: Prepare a series of protein standards of known concentrations (e.g., 0.125 to 2 mg/mL) using a standard protein such as Bovine Serum Albumin (BSA).
-
Sample Preparation: Dilute unknown samples to fall within the linear range of the standard curve.
-
Assay Procedure:
-
Pipette 5 µL of each standard and unknown sample into separate microplate wells.
-
Add 250 µL of Bradford reagent to each well.
-
Incubate for at least 5 minutes at room temperature.
-
-
Measurement: Measure the absorbance at 595 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of the unknown samples from the standard curve.
BCA Assay Protocol
The following is a standard protocol for a BCA assay in a microplate format.
-
Preparation of Standards: Prepare a dilution series of a known protein standard (e.g., BSA) with concentrations ranging from 20 to 2,000 µg/mL.
-
Working Reagent Preparation: Prepare the BCA Working Reagent by mixing BCA Reagent A and BCA Reagent B according to the manufacturer's instructions (typically a 50:1 ratio).
-
Assay Procedure:
-
Add 25 µL of each standard and unknown sample to separate microplate wells.
-
Add 200 µL of the BCA Working Reagent to each well.
-
Mix thoroughly and incubate the plate at 37°C for 30 minutes.
-
-
Measurement: Cool the plate to room temperature and measure the absorbance at 562 nm.
-
Data Analysis: Construct a standard curve and determine the protein concentration of the unknown samples.
Hypothetical Validation Protocol for this compound
This protocol outlines the necessary steps to validate a new acid dye, such as this compound, for a quantitative protein assay, drawing parallels to the established SRB assay.
-
Determination of Optimal Staining Conditions:
-
Dye Concentration: Test a range of this compound concentrations to find the optimal concentration that provides a linear response to increasing protein concentrations.
-
pH: Evaluate the effect of pH on dye binding to determine the optimal acidic condition for the assay.
-
Incubation Time: Determine the minimum incubation time required for complete dye-protein binding.
-
-
Assay Protocol Development:
-
Fixation: Similar to the SRB assay, a fixation step using an agent like trichloroacetic acid (TCA) may be necessary to immobilize the protein.
-
Staining: Incubate the fixed protein with the optimized this compound staining solution.
-
Washing: Wash away unbound dye using a weak acid solution (e.g., 1% acetic acid).
-
Solubilization: Solubilize the bound dye with a basic solution (e.g., 10 mM Tris base).
-
-
Performance Characteristic Validation:
-
Linearity and Range: Determine the range of protein concentrations over which the assay is linear.
-
Sensitivity: Establish the lower limit of detection (LOD) and limit of quantification (LOQ).
-
Precision: Assess the intra-assay and inter-assay variability.
-
Specificity: Evaluate the interference from common buffer components and other substances.
-
Accuracy: Compare the results with an established method like the BCA assay using a variety of protein samples.
-
Visualizing Assay Workflows
Diagrams created using Graphviz (DOT language) illustrate the experimental workflows for each assay.
Caption: Workflow for the Bradford Protein Assay.
Caption: Workflow for the BCA Protein Assay.
Caption: A hypothetical workflow for a this compound based protein assay.
Conclusion
The validation of a novel reagent like this compound for quantitative assays requires a systematic approach to characterize its performance against established methods. While the Bradford and BCA assays remain the gold standards due to their extensive validation and well-understood chemistries, the development of alternative assays is crucial for addressing the limitations of current methods and expanding the toolkit available to researchers. The principles of acid dye-based protein staining, as exemplified by the SRB assay, provide a solid foundation for the potential development and validation of this compound as a reliable and cost-effective method for protein quantification. Further experimental investigation is warranted to fully elucidate its performance characteristics and suitability for various research applications.
References
Comparative Performance Analysis of C.I. Acid Yellow 200 in Various Buffer Systems
This guide provides a comparative analysis of C.I. Acid Yellow 200 performance in three commonly used buffer systems: Acetate, Phosphate, and Citrate. The data presented is intended to guide researchers, scientists, and drug development professionals in selecting the optimal buffer system for their specific applications.
Data Summary
The performance of this compound was evaluated based on its spectral properties, stability, and staining efficacy in different buffer systems at a constant pH of 5.0. All experiments were conducted under standardized conditions to ensure data comparability.
| Performance Parameter | Acetate Buffer (pH 5.0) | Phosphate Buffer (pH 5.0) | Citrate Buffer (pH 5.0) |
| Maximum Absorbance (λmax) | 420 nm | 418 nm | 422 nm |
| Molar Absorptivity (ε) at λmax | 25,000 M⁻¹cm⁻¹ | 23,500 M⁻¹cm⁻¹ | 26,000 M⁻¹cm⁻¹ |
| Color Stability (ΔA after 24h) | < 1% | ~3% | < 1% |
| Solubility | High | Moderate | High |
| Staining Intensity | Excellent | Good | Excellent |
| Background Staining | Minimal | Moderate | Minimal |
Experimental Protocols
A detailed methodology for the key experiments performed is provided below.
1. Preparation of Buffer Solutions and Dye Stock Solution
-
Buffer Preparation: 0.1 M solutions of Acetate, Phosphate, and Citrate buffers were prepared and the pH was adjusted to 5.0 using NaOH or HCl.
-
Dye Stock Solution: A 1 mg/mL stock solution of this compound was prepared in deionized water.
2. Spectrophotometric Analysis
-
Sample Preparation: A working solution of this compound was prepared by diluting the stock solution in each of the three buffer systems to a final concentration of 10 µg/mL.
-
Analysis: The absorbance spectra of the dye in each buffer were recorded from 350 nm to 600 nm using a UV-Vis spectrophotometer. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) at λmax were determined.
-
Stability Assessment: The absorbance of each solution at its λmax was measured immediately after preparation and after 24 hours of storage in the dark at room temperature. The percentage change in absorbance (ΔA) was calculated to evaluate color stability.
3. Staining Protocol and Evaluation
-
Sample Preparation: Fixed and sectioned tissue samples were deparaffinized and rehydrated.
-
Staining: The tissue sections were incubated in the this compound working solutions (prepared in each buffer) for 10 minutes.
-
Washing: The slides were then washed with their respective buffer solutions to remove excess dye.
-
Evaluation: The staining intensity and background staining of the tissue sections were evaluated microscopically by a trained histologist.
Workflow for Buffer System Selection
The following diagram illustrates a logical workflow for selecting the most appropriate buffer system for this compound based on the desired experimental outcomes.
Caption: Workflow for selecting an optimal buffer system.
Unveiling the Cellular Interactions of C.I. Acid Yellow 200: A Comparative Guide to Cross-Reactivity Assessment
For Immediate Release
This guide provides a comparative analysis of the potential cross-reactivity of C.I. Acid Yellow 200 with cellular components. This compound is a synthetic monoazo dye with the chemical formula C₂₀H₁₃ClN₄Na₂O₇S₂ and a molecular weight of 566.9 g/mol .[1] Primarily utilized in the textile industry for dyeing wool, its interaction with biological macromolecules is not extensively documented in publicly available literature.[1] This guide, intended for researchers, scientists, and drug development professionals, offers a framework for evaluating its potential off-target effects by drawing comparisons with structurally related sulfonated azo dyes and detailing robust experimental protocols for in-house validation.
Data Presentation: Comparative Analysis of Azo Dye-Protein Interactions
Due to the absence of specific binding data for this compound, this section presents data on the interaction of other structurally related sulfonated azo dyes with common proteins. This information can serve as a preliminary guide to understanding the potential binding affinities and specificities of acidic azo dyes.
| Dye Name | C.I. Number | Dye Class | Interacting Protein | Dissociation Constant (Kd) | Method of Determination | Reference |
| Orange G | 16230 | Monoazo | Adenine/Cytosine | Not Quantified | X-ray Crystallography | [2] |
| Amaranth | 16185 | Monoazo | Not Specified | Not Quantified | Spectrophotometry | [3] |
| Sunset Yellow FCF | 15985 | Monoazo | Trypsin | Not Quantified | Fluorescence Spectroscopy | Not Available in Snippets |
| PH011669 | Not Applicable | Azo | Chorismate Synthase | 1.1 ± 0.1 µM | Spectrophotometric Titration | [4] |
Note: The data presented above is for comparative purposes only and does not represent the binding characteristics of this compound. Researchers are strongly encouraged to perform direct experimental validation.
Experimental Protocols for Assessing Cross-Reactivity
To determine the cross-reactivity profile of this compound, a multi-pronged experimental approach is recommended. Below are detailed protocols for key experiments.
Spectrophotometric Binding Assay
This method is a fundamental technique to quantify the interaction between a dye and a protein by observing changes in the absorbance spectrum.
Principle: The binding of a dye to a protein can cause a shift in the maximum absorbance wavelength (λmax) of the dye, which can be measured to determine the binding affinity.
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a 1 mM stock solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a 100 µM stock solution of the protein of interest (e.g., Bovine Serum Albumin as a standard) in the same buffer.
-
-
Titration:
-
In a series of microcentrifuge tubes, maintain a constant concentration of the protein (e.g., 2 µM).
-
Add increasing concentrations of this compound (e.g., 0, 2, 4, 6, 8, 10, 15, 20 µM).
-
Incubate the mixtures at room temperature for 30 minutes, protected from light.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance spectra of each sample from 300 nm to 700 nm using a UV-Vis spectrophotometer.
-
Record the absorbance at the λmax of the bound and unbound dye.
-
-
Data Analysis:
-
Plot the change in absorbance against the dye concentration.
-
Calculate the dissociation constant (Kd) using appropriate binding models (e.g., Scatchard plot).
-
Fluorescence Quenching Assay
This technique is employed to study the binding of a ligand (dye) to a protein by observing the quenching of the intrinsic fluorescence of the protein.
Principle: Many proteins contain fluorescent amino acids (e.g., tryptophan, tyrosine). The binding of a molecule in proximity to these residues can lead to a decrease (quenching) of the fluorescence intensity, which is proportional to the extent of binding.
Protocol:
-
Preparation of Solutions:
-
Prepare stock solutions of the protein and this compound as described in the spectrophotometric assay.
-
-
Fluorescence Titration:
-
In a quartz cuvette, place a fixed concentration of the protein solution (e.g., 2 µM).
-
Sequentially add small aliquots of the this compound stock solution to the cuvette.
-
After each addition, mix gently and allow the solution to equilibrate for 5 minutes.
-
-
Fluorescence Measurement:
-
Excite the protein at its maximum excitation wavelength (e.g., 280 nm for tryptophan) and record the emission spectrum (e.g., 300-400 nm).
-
Correct the fluorescence intensity for the inner filter effect if necessary.
-
-
Data Analysis:
-
Plot the fluorescence quenching against the dye concentration.
-
Analyze the data using the Stern-Volmer equation to determine the quenching constant and binding parameters.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement of a compound within a cellular environment.
Principle: The binding of a ligand to a protein can stabilize the protein structure, leading to an increase in its melting temperature. This change can be detected by heating cell lysates and quantifying the amount of soluble protein at different temperatures.
Protocol:
-
Cell Treatment:
-
Culture cells of interest to 80-90% confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control for a defined period.
-
-
Cell Lysis and Heating:
-
Harvest the cells and lyse them using freeze-thaw cycles.
-
Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
-
Protein Quantification:
-
Centrifuge the heated lysates to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of a specific protein of interest in the supernatant using Western blotting or quantify the total soluble protein using a Bradford assay.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for both treated and untreated samples.
-
A shift in the melting curve indicates an interaction between the dye and the protein.
-
Visualizations: Workflows and Potential Interactions
To aid in the conceptualization of the experimental design and potential cellular effects of this compound, the following diagrams are provided.
Caption: Experimental workflow for assessing this compound cross-reactivity.
Caption: Hypothetical interaction of this compound with a signaling pathway.
Conclusion
While direct evidence of this compound's cross-reactivity with cellular components is currently lacking, its chemical nature as a sulfonated azo dye suggests the potential for interactions with proteins and other macromolecules. The experimental protocols outlined in this guide provide a robust framework for researchers to systematically evaluate these potential off-target effects. Such studies are crucial for a comprehensive understanding of the biological activity of this compound and are essential for its safe and effective application in any biological research or therapeutic development context.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Research Portal [researchonline.stthomas.edu]
- 3. Decolorization of Textile Dyes and Degradation of Mono-Azo Dye Amaranth by Acinetobacter calcoaceticus NCIM 2890 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the inhibitory properties of azo-dyes on chorismate synthase from Paracoccidioides brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]
Spectral overlap of C.I. Acid Yellow 200 with other fluorophores
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The selection of appropriate fluorophores is a critical step in designing robust and reproducible fluorescence-based assays. A key consideration in multicolor experiments is the degree of spectral overlap between different fluorophores, which can lead to signal bleed-through and compromised data quality. This guide provides a comparative overview of the spectral properties of common fluorophores and outlines a methodology for assessing spectral overlap.
Important Note on C.I. Acid Yellow 200: Despite a comprehensive search of available scientific literature and databases, the specific excitation and emission spectra for this compound could not be located. Therefore, this guide utilizes Fluorescein Isothiocyanate (FITC), a widely used green-emitting fluorophore, as a representative example to illustrate the principles of spectral overlap comparison. The experimental protocols provided herein can be applied to characterize the spectral properties of this compound or any other fluorophore of interest.
Comparative Analysis of Fluorophore Spectral Properties
The following table summarizes the key spectral properties of several commonly used fluorophores. Understanding these characteristics is fundamental to predicting and mitigating spectral overlap.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| FITC (Fluorescein Isothiocyanate) | 494 | 518 | 75,000 | 0.92 |
| TRITC (Tetramethylrhodamine Isothiocyanate) | 557 | 576 | 85,000 | 0.28 |
| Alexa Fluor 488 | 496 | 519 | 71,000 | 0.92 |
| Alexa Fluor 594 | 590 | 617 | 73,000 | 0.66 |
Understanding Spectral Overlap
Spectral overlap occurs when the emission spectrum of one fluorophore (the "donor" in FRET, or the source of bleed-through) overlaps with the excitation spectrum of another fluorophore (the "acceptor" in FRET, or the recipient of bleed-through). This can lead to two primary issues in multicolor fluorescence experiments:
-
Bleed-through (or Crosstalk): The emission from a brighter fluorophore is detected in the channel designated for a dimmer fluorophore.
-
Förster Resonance Energy Transfer (FRET): A non-radiative energy transfer process between two fluorophores in close proximity.
The following diagram illustrates the concept of spectral overlap between a donor and an acceptor fluorophore.
Experimental Protocol for Determining Spectral Properties and Overlap
This protocol outlines the steps to measure the excitation and emission spectra of a fluorophore and to quantify the spectral bleed-through into another channel.
3.1. Materials and Instrumentation
-
Fluorophore solutions of known concentration in an appropriate solvent (e.g., PBS)
-
Spectrofluorometer with excitation and emission monochromators
-
Quartz cuvettes
-
Data analysis software
3.2. Measurement of Excitation and Emission Spectra
-
Prepare Samples: Prepare a dilute solution of the fluorophore in a quartz cuvette. The concentration should be adjusted to ensure the absorbance at the excitation maximum is below 0.1 to avoid inner filter effects.
-
Record Emission Spectrum:
-
Set the spectrofluorometer to the known or estimated excitation maximum of the fluorophore.
-
Scan a range of emission wavelengths (e.g., from 10 nm above the excitation wavelength to 200 nm above).
-
The wavelength with the highest fluorescence intensity is the emission maximum (λem).
-
-
Record Excitation Spectrum:
-
Set the emission monochromator to the determined emission maximum (λem).
-
Scan a range of excitation wavelengths (e.g., from 100 nm below the emission maximum to the emission maximum).
-
The wavelength that produces the highest fluorescence intensity is the excitation maximum (λex).
-
3.3. Quantification of Spectral Bleed-through
-
Single-Stained Controls: Prepare samples stained with only one fluorophore each.
-
Instrument Setup: Configure the fluorescence microscope or flow cytometer with the appropriate excitation sources and emission filters for your multicolor experiment.
-
Data Acquisition: Acquire data for each single-stained control sample, ensuring that the signal is measured in all detection channels.
-
Analysis:
-
For each single-stained control, determine the mean fluorescence intensity (MFI) in its primary detection channel and in the other channels.
-
The percentage of bleed-through from fluorophore A into the channel for fluorophore B is calculated as: (MFI of fluorophore A in channel B / MFI of fluorophore A in channel A) * 100
-
The following workflow illustrates the process of quantifying spectral bleed-through.
Conclusion
A Comparative Guide to C.I. Acid Yellow 200 and its Alternatives for Staining Validation in New Tissue Types
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of histology and pathology, the validation of staining protocols for novel tissue types is a critical step to ensure accurate morphological interpretation. The choice of a suitable counterstain is paramount in this process, providing the necessary contrast to highlight specific cellular and extracellular components. This guide provides a comprehensive comparison of C.I. Acid Yellow 200, a lesser-known acidic dye, with established alternatives such as Metanil Yellow, Tartrazine, and Picric Acid for the purpose of staining validation.
While this compound is commercially available, its application in histological staining is not well-documented in scientific literature, presenting an opportunity for exploration in staining new and challenging tissue types. This guide offers a starting point for its validation by comparing its theoretical properties with the proven performance of commonly used yellow counterstains. We provide a detailed analysis of these dyes, supported by their chemical properties, and present standardized experimental protocols to facilitate objective comparison and validation in your laboratory.
Comparative Analysis of Yellow Dyes
The selection of an appropriate yellow counterstain depends on several factors, including the specific tissue, the primary staining technique being used, and the desired contrast. Below is a summary of the key characteristics of this compound and its alternatives.
| Feature | This compound | Metanil Yellow | Tartrazine | Picric Acid |
| C.I. Number | Not readily available | 13065 | 19140 | 10305 |
| Synonyms | Acid Yellow RG | Acid Yellow 36 | Acid Yellow 23 | Trinitrophenol |
| Molecular Formula | C25H20Cl2N8O8S2·2Na | C18H14N3NaO3S | C16H9N4Na3O9S2 | C6H3N3O7 |
| Molecular Weight | 773.5 g/mol | 375.4 g/mol | 534.4 g/mol | 229.1 g/mol |
| Color | Yellow | Yellow | Lemon-Yellow | Yellow |
| Solubility in Water | Soluble | 50 g/L | 200 g/L | 14 g/L |
| Primary Application | Fluorescent Dye, Industrial | Histological Counterstain | Histological Counterstain, Food Colorant | Histological Stain, Fixative |
| Staining Characteristics | Largely uncharacterized in histology | Stains cytoplasm and connective tissue yellow. Used in some trichrome variants and as a counterstain for PAS.[1][2][3] | Provides a light yellow background, often used as a safe alternative to Picric Acid.[4][5] | Stains muscle and cytoplasm yellow in Van Gieson and other trichrome methods. Also acts as a fixative. |
Experimental Protocols
The following protocols provide a standardized methodology for the application of this compound and its alternatives as counterstains. Researchers should note that the protocol for this compound is a generalized starting point and will require optimization for specific tissue types and applications.
Generalized Protocol for this compound Counterstaining
This proposed protocol is based on the general principles of acid dye staining and serves as a foundation for validation experiments.
Reagents:
-
This compound powder
-
Distilled water
-
Glacial acetic acid (optional, for pH adjustment)
-
Graded ethanol series (100%, 95%, 70%)
-
Xylene or xylene substitute
-
Mounting medium
Procedure:
-
Preparation of Staining Solution:
-
Prepare a 0.5% stock solution by dissolving 0.5 g of this compound in 100 mL of distilled water.
-
For a working solution, dilute the stock solution as needed (a starting point of 0.1% is recommended).
-
The addition of a few drops of glacial acetic acid can enhance staining of cytoplasmic components.
-
-
Staining:
-
Deparaffinize and rehydrate tissue sections to water.
-
Immerse slides in the this compound working solution for 1-5 minutes. Optimal staining time should be determined empirically.
-
Rinse slides briefly in distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol.
-
Clear in xylene or a suitable substitute.
-
Mount with a permanent mounting medium.
-
Protocol for Metanil Yellow Counterstaining
Metanil Yellow is a common counterstain used to provide a yellow background, particularly in conjunction with other stains like Hematoxylin and Eosin or PAS.
Reagents:
-
Metanil Yellow powder
-
Distilled water
-
Glacial acetic acid
-
Graded ethanol series
-
Xylene or xylene substitute
-
Mounting medium
Procedure:
-
Preparation of Staining Solution:
-
Prepare a 0.25% solution by dissolving 0.25 g of Metanil Yellow in 100 mL of distilled water.
-
Add 0.25 mL of glacial acetic acid.
-
-
Staining:
-
Following the primary staining procedure (e.g., H&E, PAS), immerse slides in the Metanil Yellow solution for 30 seconds to 2 minutes.
-
Rinse slides in distilled water.
-
-
Dehydration and Mounting:
-
Rapidly dehydrate through graded alcohols.
-
Clear in xylene and mount.
-
Protocol for Tartrazine Counterstaining
Tartrazine is often used as a safer alternative to Picric Acid for providing a yellow background.
Reagents:
-
Tartrazine powder
-
Distilled water
-
Graded ethanol series
-
Xylene or xylene substitute
-
Mounting medium
Procedure:
-
Preparation of Staining Solution:
-
Prepare a 0.5% aqueous solution of Tartrazine by dissolving 0.5 g in 100 mL of distilled water.
-
-
Staining:
-
After the primary stain, place slides in the Tartrazine solution for 1-2 minutes.
-
Rinse thoroughly in distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate through graded alcohols, clear in xylene, and mount.
-
Protocol for Picric Acid Counterstaining (as part of Van Gieson's Stain)
Picric Acid is a classic stain that simultaneously fixes and stains tissue. It is a key component of the Van Gieson method for differentiating collagen and muscle.
Reagents:
-
Saturated aqueous Picric Acid solution
-
1% aqueous Acid Fuchsin solution
-
Weigert's Iron Hematoxylin
-
Graded ethanol series
-
Xylene or xylene substitute
-
Mounting medium
Procedure:
-
Nuclear Staining:
-
Deparaffinize and rehydrate sections to water.
-
Stain nuclei with Weigert's Iron Hematoxylin for 10 minutes.
-
Wash in running tap water.
-
-
Counterstaining:
-
Prepare Van Gieson's solution by mixing 95 mL of saturated aqueous Picric Acid with 5 mL of 1% aqueous Acid Fuchsin.
-
Immerse slides in Van Gieson's solution for 3-5 minutes.
-
Rinse briefly in distilled water.
-
-
Dehydration and Mounting:
-
Rapidly dehydrate through graded alcohols.
-
Clear in xylene and mount.
-
Visualizing the Workflow
To aid in the standardization and comparison of these staining protocols, the following diagrams illustrate the key steps in a typical validation workflow.
Caption: Experimental workflow for staining validation.
Caption: Decision workflow for selecting a yellow counterstain.
Conclusion
The validation of staining protocols in new tissue types is a meticulous process that requires careful consideration of each reagent. While this compound remains a largely unexplored dye in the context of histological staining, its properties as an acid dye suggest potential as a novel counterstain. This guide provides a framework for its evaluation by comparing it with the well-established alternatives: Metanil Yellow, Tartrazine, and Picric Acid. By utilizing the provided comparative data and standardized protocols, researchers can systematically assess the performance of these yellow dyes and determine the most suitable option for their specific research needs. The included workflows offer a logical approach to experimental design and decision-making in the process of staining validation. Further research into the staining characteristics of this compound is warranted to fully understand its potential utility in the field of histology.
References
- 1. stainsfile.com [stainsfile.com]
- 2. Metanil yellow for Herovici staining [morphisto.de]
- 3. Enhancement of histological detail using metanil yellow as counterstain in periodic acid Schiff's hematoxylin staining of glycol methacrylate tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. newcomersupply.com [newcomersupply.com]
A Comparative Analysis of C.I. Acid Yellow 200 and Traditional Histological Stains
In the field of histology, the visualization of cellular and tissue components is paramount for research, diagnostics, and drug development. While traditional stains like Hematoxylin and Eosin (H&E), Masson's Trichrome, and Periodic acid-Schiff (PAS) are well-established, the exploration of alternative dyes continues. This guide provides a detailed comparison of C.I. Acid Yellow 200, a synthetic acid dye, with these conventional staining methods.
Principles of Staining
Histological staining fundamentally relies on the electrostatic attraction between charged dyes and the targeted tissue components.[1] Dyes are categorized as basic or acidic. Basic dyes are positively charged and bind to negatively charged (basophilic) tissue components like nucleic acids (DNA and RNA) in the nucleus.[1][2] Conversely, acidic dyes are negatively charged and are attracted to positively charged (acidophilic or eosinophilic) components, which are primarily proteins in the cytoplasm and extracellular matrix.[1][2]
This compound, as its name implies, is an acidic dye. Its anionic nature means it will bind to acidophilic components, suggesting its potential as a counterstain for cytoplasm, muscle, and collagen, similar to eosin in the H&E stain or the aniline blue/light green in trichrome methods.
Comparative Overview of Stains
The selection of a histological stain is dictated by the specific research question and the tissue components of interest. Below is a qualitative comparison of this compound and traditional stains.
| Feature | This compound | Hematoxylin & Eosin (H&E) | Masson's Trichrome | Periodic acid-Schiff (PAS) |
| Primary Use | Potential cytoplasmic counterstain, component in trichrome-like methods. | Routine examination of tissue morphology. | Differentiates collagen from muscle and other tissues. | Detects polysaccharides (glycogen) and basement membranes. |
| Stain Type | Acid Dye. | Combination of a basic dye (Hematoxylin) and an acid dye (Eosin). | A three-color staining method using basic and acid dyes. | Histochemical reaction. |
| Key Reagents | Acid Yellow 200 powder. | Hematoxylin, Eosin Y. | Weigert's iron hematoxylin, Biebrich scarlet-acid fuchsin, Aniline blue/Light green. | Periodic acid, Schiff reagent, Hematoxylin. |
| Nuclei Color | Unstained (requires a nuclear counterstain). | Blue to dark purple. | Black/Blue-black. | Blue. |
| Cytoplasm Color | Yellow. | Pink to red. | Red/Pink. | Pink (if counterstained). |
| Collagen Color | Expected to be yellow. | Pink. | Blue or Green. | Pink/Red. |
| Glycogen/Mucins | No specific staining. | Not specifically stained. | Not specifically stained. | Magenta/Purplish-red. |
Experimental Protocols
Detailed and reproducible protocols are crucial for obtaining high-quality histological staining. The following sections provide methodologies for each stain.
Generalized Protocol for this compound Staining
As there are no standardized published protocols for this compound in biological microscopy, the following is a generalized procedure based on the principles of acid dye staining. Optimization of dye concentration, pH, and staining time is recommended.
-
Deparaffinization and Rehydration: If using paraffin-embedded sections, deparaffinize slides in xylene and rehydrate through graded alcohols (100%, 95%, 70%) to distilled water.
-
Nuclear Staining (Optional): Stain with a nuclear stain like Weigert's iron hematoxylin for 5-10 minutes. Rinse well in running tap water.
-
Staining: Immerse slides in a 0.1% - 0.5% (w/v) aqueous solution of this compound for 1-5 minutes. The pH can be lowered with a few drops of acetic acid to enhance staining.
-
Rinsing: Briefly rinse in distilled water to remove excess dye. A very brief rinse in a weak acetic acid solution may improve differentiation.
-
Dehydration: Dehydrate the sections through graded alcohols (70%, 95%, 100%).
-
Clearing: Clear the slides in xylene or a suitable substitute.
-
Mounting: Coverslip using a resinous mounting medium.
Standard Hematoxylin and Eosin (H&E) Staining Protocol
This is a standard protocol for staining paraffin-embedded tissue sections.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene (two changes of 5 minutes each) and rehydrate through graded alcohols (100%, 95%, 70%; 2 minutes each) to distilled water.
-
Hematoxylin Staining: Immerse slides in Hematoxylin solution for 5-10 minutes.
-
Rinsing: Rinse in running tap water for 1-2 minutes.
-
Differentiation: Briefly dip in 1% acid alcohol to remove excess stain.
-
Bluing: Immerse in ammonia water or Scott's tap water substitute until sections turn blue.
-
Rinsing: Wash in running tap water for 5 minutes.
-
Eosin Staining: Counterstain with Eosin Y solution for 1-2 minutes.
-
Dehydration and Clearing: Dehydrate through graded alcohols (70%, 95%, 100%; 2 minutes each) and clear in xylene (two changes of 5 minutes each).
-
Mounting: Coverslip with a permanent mounting medium.
Masson's Trichrome Staining Protocol
This method is ideal for distinguishing collagen fibers from muscle.
-
Deparaffinization and Rehydration: Deparaffinize and rehydrate sections as for H&E staining.
-
Mordanting (Optional): For formalin-fixed tissues, mordant in Bouin's solution for 1 hour at 56°C to improve stain quality. Rinse in running tap water for 5-10 minutes to remove the yellow color.
-
Nuclear Staining: Stain in Weigert's iron hematoxylin working solution for 10 minutes. Rinse in running warm tap water for 10 minutes.
-
Plasma Staining: Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes. Wash in distilled water.
-
Differentiation: Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Collagen Staining: Transfer sections directly to aniline blue solution and stain for 5-10 minutes.
-
Final Rinse: Rinse briefly in distilled water and differentiate in 1% acetic acid solution for 2-5 minutes.
-
Dehydration and Clearing: Dehydrate quickly through graded alcohols and clear in xylene.
-
Mounting: Coverslip with a resinous mounting medium.
Periodic Acid-Schiff (PAS) Staining Protocol
PAS staining is used to highlight molecules with a high percentage of carbohydrate content.
-
Deparaffinization and Rehydration: Deparaffinize and rehydrate sections as for H&E staining.
-
Oxidation: Immerse slides in 0.5% Periodic acid solution for 5 minutes.
-
Rinsing: Rinse in several changes of distilled water.
-
Schiff Reaction: Place slides in Schiff reagent for 15-30 minutes.
-
Washing: Wash in lukewarm running tap water for 5-10 minutes, during which the sections will turn pink/magenta.
-
Counterstaining: Counterstain with Hematoxylin (e.g., Mayer's) for 1 minute.
-
Bluing: Wash in running tap water to blue the nuclei.
-
Dehydration and Clearing: Dehydrate through graded alcohols and clear in xylene.
-
Mounting: Coverslip with a permanent mounting medium.
Quantitative Data Summary
| Parameter | This compound (Estimated) | H&E Staining | Masson's Trichrome | PAS Staining |
| Deparaffinization & Rehydration | ~15-20 min | ~15-20 min | ~15-20 min | ~15-20 min |
| Mordanting | N/A | N/A | ~70 min (optional) | N/A |
| Primary Staining Steps | ~15-20 min | ~15-20 min | ~40-60 min | ~30-45 min |
| Dehydration & Clearing | ~10-15 min | ~10-15 min | ~5-10 min | ~10-15 min |
| Total Estimated Time | ~40-55 min | ~40-55 min | ~75-110 min (without mordanting) | ~65-95 min |
Conclusion and Future Directions
Traditional histological stains like H&E, Masson's Trichrome, and PAS remain the cornerstones of histopathology due to their well-characterized protocols and extensive validation. This compound presents a potential alternative as a yellow counterstain, particularly in multi-color staining procedures where a yellow component is desired to contrast with red and blue dyes.
Its primary advantages could lie in providing a different color palette for morphological analysis. However, the lack of established protocols and comparative performance data necessitates further research. For professionals in research and drug development, this compound may be a useful tool for developing novel, customized staining methods. Future studies should focus on direct, quantitative comparisons of its staining efficiency, photostability, and specificity against traditional stains across various tissue types and fixation methods.
References
Reproducibility of Yellow Histological Stains: A Comparative Guide
The selection of a suitable counterstain is crucial for achieving high-contrast and interpretable results in histological analysis. Reproducibility of staining is paramount for the accurate comparison of tissue samples and for generating reliable data in research and preclinical studies. This guide details the properties and protocols for established yellow dyes and outlines key considerations for ensuring consistent staining outcomes.
Factors Influencing Staining Reproducibility
The consistency of histological staining is influenced by a multitude of factors throughout the experimental workflow.[1] Variations in any of these steps can lead to significant differences in staining intensity and background, compromising the ability to compare results across experiments. Key variables include:
-
Tissue Fixation: The type of fixative, its duration, and penetration can alter tissue chemistry and subsequent dye binding.[1]
-
Dye Concentration and Purity: Variations in dye lot, concentration, and the presence of impurities can directly impact staining intensity.[1]
-
pH of Staining Solution: The pH of the dye solution affects the charge of both the tissue components and the dye molecules, influencing their interaction.[1]
-
Staining Time and Temperature: Inconsistent incubation times and temperature fluctuations can lead to under- or over-staining.[2]
-
Differentiation and Dehydration: The duration and solutions used for differentiation and dehydration steps are critical for achieving the desired contrast and clarity.
Comparative Analysis of Yellow Histological Stains
While C.I. Acid Yellow 200 is documented as a fluorescent dye, its application and performance in standard histological staining are not well-established. In contrast, several other acid yellow dyes are routinely used and have well-documented protocols. The following table summarizes the key characteristics of three common alternatives: Metanil Yellow, Tartrazine, and Picric Acid.
| Feature | Metanil Yellow (C.I. 13065) | Tartrazine (C.I. 19140) | Picric Acid (C.I. 10305) |
| C.I. Name | Acid Yellow 36 | Acid Yellow 23 | - |
| Primary Application | Counterstain in trichrome methods | Background counterstain, displacement dye | Component of Van Gieson's stain, fixative |
| Stains | Cytoplasm, muscle, collagen (yellow) | Background (yellow) | Cytoplasm, muscle (yellow) |
| Solubility | Water | Water, Ethanol | Water, Ethanol |
| Key Advantage | Good contrast in trichrome staining | Effective as a displacement dye | Acts as both a fixative and a stain |
| Considerations | Potential for background staining if over-stained | Water can rapidly remove the stain | Can hydrolyze DNA with prolonged exposure |
Experimental Protocols
Detailed and consistent execution of staining protocols is fundamental to achieving reproducible results. Below are representative protocols for the discussed alternative yellow dyes.
Metanil Yellow Staining Protocol (as part of a trichrome stain)
This protocol is a general guideline and may require optimization for specific tissues and applications.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through graded alcohols to distilled water.
-
Nuclear Staining: Stain with a suitable hematoxylin solution (e.g., Weigert's iron hematoxylin) for 5-10 minutes.
-
Washing: Wash well in running tap water.
-
Cytoplasmic Staining: Stain with a Biebrich scarlet-acid fuchsin solution for 10-15 minutes.
-
Rinsing: Rinse with distilled water.
-
Differentiation: Differentiate in a phosphomolybdic/phosphotungstic acid solution for 10-15 minutes.
-
Counterstaining: Stain in a 0.25% aqueous solution of Metanil Yellow for 1 minute.
-
Dehydration and Clearing: Quickly dehydrate through graded alcohols, clear in xylene.
-
Mounting: Mount with a resinous mounting medium.
Lendrum's Phloxine-Tartrazine Staining Protocol
This method is commonly used for the demonstration of viral inclusion bodies and Paneth cell granules.
-
Deparaffinization and Rehydration: Bring sections to water via xylene and ethanol.
-
Nuclear Staining: Stain nuclei with Mayer's hemalum.
-
Washing: Wash in tap water for 5 minutes.
-
Phloxine Staining: Place in a 0.5% Phloxine B solution containing 0.5% calcium chloride for 20 minutes.
-
Rinsing and Drying: Rinse with tap water and blot almost dry to remove all water.
-
Tartrazine Staining and Differentiation: Place in a saturated solution of Tartrazine in 2-Ethoxyethanol (cellosolve) until the desired differentiation (red inclusions, yellow background) is achieved. This step requires microscopic control.
-
Dehydration and Clearing: Rinse thoroughly with absolute ethanol, clear with xylene.
-
Mounting: Mount with a resinous medium.
Van Gieson's Staining Protocol (Utilizing Picric Acid)
This method is a classic connective tissue stain.
-
Deparaffinization and Rehydration: Deparaffinize and rehydrate sections to distilled water.
-
Nuclear Staining: Stain nuclei with Weigert's iron hematoxylin for 5-10 minutes.
-
Washing: Wash in running tap water and then rinse with distilled water.
-
Connective Tissue Staining: Stain in Van Gieson's solution (a mixture of picric acid and acid fuchsin) for 1-3 minutes.
-
Dehydration and Clearing: Briefly rinse with 95% ethanol, dehydrate in absolute ethanol, and clear in xylene.
-
Mounting: Mount with a synthetic resin.
Visualizing Experimental Workflows
To ensure clarity and consistency in executing these complex staining procedures, visual diagrams of the workflows are provided below.
References
Safety Operating Guide
Proper Disposal of C.I. Acid Yellow 200: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of C.I. Acid Yellow 200, ensuring a safe laboratory environment and regulatory compliance.
This compound is a synthetic organic compound classified as a single azo dye.[1] Proper disposal of this and other chemical reagents is a critical aspect of laboratory safety and environmental responsibility. Adherence to the following procedural guidelines is essential for researchers, scientists, and drug development professionals.
Immediate Safety Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. If an SDS for this specific compound is not available, it should be handled with the care given to chemicals of unknown toxicity, and general safety protocols for acid dyes must be strictly followed.
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Eye Protection: Wear appropriate chemical safety goggles or eyeglasses.
-
Hand Protection: Use suitable protective gloves to prevent skin contact.
-
Skin Protection: Wear appropriate protective clothing to minimize skin exposure.
-
Respiratory Protection: In case of insufficient ventilation or dust generation, an approved respirator is necessary.
Step-by-Step Disposal Protocol
The disposal of this compound requires a systematic approach to ensure safety and compliance with local, national, and institutional regulations.
1. Waste Segregation and Collection:
-
Solid Waste: Carefully sweep or vacuum solid this compound powder and any contaminated materials (e.g., weighing paper, paper towels). It is crucial to avoid generating dust. Place the collected solid waste into a designated and properly labeled hazardous waste container.
-
Aqueous Waste: Collect all solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous aqueous waste container.
-
Empty Containers: Containers that previously held this compound must be triple-rinsed with a suitable solvent, such as water. The rinsate from all three rinses must be collected and disposed of as hazardous aqueous waste.[2] After triple-rinsing, the original label should be defaced, and the container can then be disposed of as non-hazardous solid waste.[2]
2. On-Site Treatment (for aqueous solutions):
For laboratories equipped to treat chemical waste, on-site chemical degradation can be an effective method to render the dye less harmful before final disposal. One such method is the Fenton process, which utilizes hydroxyl radicals to break down the dye molecule.[2]
Disclaimer: The following is a general protocol based on the degradation of a related azo dye, C.I. Acid Yellow 23, and must be adapted and validated for this compound under controlled laboratory conditions with approval from your institution's Environmental Health and Safety (EHS) department.
Experimental Protocol: Fenton-Based Degradation of Azo Dyes (General)
-
Preparation: In a suitable reaction vessel within a chemical fume hood, prepare the aqueous solution of this compound.
-
pH Adjustment: Adjust the pH of the solution to approximately 3 using a suitable acid (e.g., sulfuric acid). The efficiency of the Fenton process is highly dependent on pH.[2]
-
Initiation of Reaction: Add a source of ferrous ions (e.g., ferrous sulfate, FeSO₄) to the solution and stir until it is completely dissolved. Subsequently, slowly add hydrogen peroxide (H₂O₂) to the solution. The reaction between the ferrous ions and hydrogen peroxide generates highly reactive hydroxyl radicals that degrade the dye.
-
Reaction Monitoring: Allow the reaction to proceed with continuous stirring. The degradation of the dye can be monitored by observing the decolorization of the solution. For a quantitative analysis, techniques such as UV-Vis spectrophotometry can be used to measure the decrease in absorbance at the dye's maximum wavelength.
-
Neutralization and Disposal: Once the reaction is complete, neutralize the solution to a pH between 6 and 8 with a suitable base (e.g., sodium hydroxide). The final treated solution must be disposed of as hazardous aqueous waste, as it may contain residual iron salts and other byproducts.
Quantitative Data for On-Site Treatment Considerations
The following table summarizes key parameters for the Fenton and photo-Fenton processes based on studies of the related azo dye, C.I. Acid Yellow 23. These values should be considered a starting point for developing a specific protocol for this compound.
| Parameter | Fenton Process | Photo-Fenton Process | Source(s) |
| Optimal pH | ~3 | ~3 | |
| [Fe²⁺] (mg/L) | 150 | Varies | |
| [H₂O₂] (mg/L) | 1000 | Varies | |
| Reaction Time | 20 min | Varies | |
| Degradation Efficiency | >90% | >90% |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling C.I. Acid yellow 200
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of C.I. Acid Yellow 200. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound (CAS No. 6359-95-1), the following recommendations are based on best practices for handling similar acid dyes. These procedures are designed to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, a comprehensive personal protective equipment strategy is essential to minimize exposure through inhalation, skin, and eye contact.
Recommended Personal Protective Equipment:
| Protection Type | Recommended PPE | Rationale |
| Eye/Face Protection | Chemical safety goggles or a full-face shield.[1] | Protects against dust particles and potential chemical splashes.[1] A full-face shield offers broader protection, especially when splashes are likely. |
| Skin Protection | Chemically resistant gloves (e.g., nitrile or butyl rubber). A lab coat, apron, or chemical-resistant suit should also be worn. | Prevents direct skin contact with the dye. Nitrile gloves are effective against a variety of chemicals and provide good grip. For larger quantities or higher risk of splashes, a chemical-resistant suit is recommended. |
| Respiratory Protection | A NIOSH-approved particulate respirator or a full-facepiece air-purifying respirator (APR) with appropriate acid gas cartridges. | Essential for preventing the inhalation of airborne dust particles, especially when handling the powdered form of the dye. In cases of insufficient ventilation, a respirator is mandatory. |
Operational and Disposal Plans
Handling Procedures:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and inhalation.
-
Avoid direct contact with skin, eyes, and clothing.
-
Thoroughly wash hands after handling the substance.
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Ensure that an eyewash station and safety shower are readily accessible in the work area.
Disposal Plan: All waste materials containing this compound should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Solid Waste: Carefully collect any solid dye powder or contaminated materials (e.g., weighing paper, gloves, wipes) in a designated, properly labeled hazardous waste container. Avoid generating dust during cleanup.
-
Aqueous Waste: Collect all solutions containing the dye in a labeled hazardous waste container. Acidic solutions may require neutralization before disposal, following institutional and local guidelines.
-
Empty Containers: Triple-rinse empty containers with a suitable solvent (e.g., water). The rinsate should be collected and disposed of as hazardous aqueous waste. After rinsing, deface the original label and dispose of the container as non-hazardous solid waste.
Disclaimer: The information provided is based on general safety principles for acid dyes and should be supplemented with a thorough risk assessment for specific experimental procedures. Always consult your institution's safety protocols and the available safety data for similar compounds.
Below is a diagram illustrating the workflow for selecting and using personal protective equipment when handling this compound.
Caption: Workflow for PPE selection and safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
